8-Aminoguanosine-13C2,15N
Beschreibung
BenchChem offers high-quality 8-Aminoguanosine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Aminoguanosine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C₈¹³C₂H₁₄N₅¹⁵NO₅ |
|---|---|
Molekulargewicht |
301.23 |
Synonyme |
2,8-Diaminoinosine-13C2,15N |
Herkunft des Produkts |
United States |
The Complete Technical Guide to 8-Aminoguanosine-13C2,15N: Chemical Properties, Pharmacokinetics, and Mass Spectrometry Applications
Executive Summary
The accurate quantification and mechanistic tracking of purine nucleosides are critical in modern drug development, particularly for agents targeting renal excretory functions and immune modulation. 8-Aminoguanosine is a potent, naturally occurring purine derivative that acts as a prodrug for 8-aminoguanine, a competitive inhibitor of purine nucleoside phosphorylase (PNPase)[1]. Furthermore, it exhibits potent immunomodulatory effects via Toll-like receptor (TLR) 7 and 8 agonism[2].
To study its pharmacokinetics and metabolic fate without analytical bias, researchers rely on its stable isotope-labeled analog: 8-Aminoguanosine-13C2,15N . As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical architecture, biological causality, and self-validating analytical workflows required to leverage this isotopic standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[3].
Chemical Architecture and Isotopic Labeling
The Causality of Isotope Selection
When designing an internal standard for mass spectrometry, the choice of isotopes directly dictates the reliability of the assay. Why utilize a 13C2,15N label instead of a deuterated ( 2H ) analog?
Deuterons attached to heteroatoms (such as the amino group at the C8 position or the hydroxyls on the ribose ring) undergo rapid hydrogen-deuterium exchange (HDX) when exposed to aqueous biological matrices like urine or plasma. This leads to unpredictable mass shifts and loss of signal. By embedding two Carbon-13 atoms and one Nitrogen-15 atom directly into the stable purine ring backbone, the 8-Aminoguanosine-13C2,15N standard remains completely inert to isotopic scrambling[4].
Furthermore, the +3 Da mass shift perfectly bypasses the natural M+1 and M+2 isotopic envelopes of endogenous unlabeled 8-aminoguanosine, ensuring zero cross-talk in the Multiple Reaction Monitoring (MRM) channels[3].
Physicochemical Properties
The synthesis of 8-aminoguanosine typically proceeds via the bromination of guanosine to form an 8-bromoguanosine intermediate, followed by amination[5]. The properties of the resulting labeled compound are summarized below:
| Property | Value / Description |
| Chemical Name | 8-Aminoguanosine-13C2,15N |
| Molecular Formula | 13C2C8H1415NN5O5 |
| Molecular Weight | 301.23 g/mol [4] |
| Solubility | DMSO (Slightly soluble, requires warming); Water (Acidic pH) |
| Storage Conditions | -20°C, desiccated and protected from light |
| Primary Application | Internal Standard for UPLC-MS/MS absolute quantification |
Biological Activity and Mechanistic Pathways
To accurately design a bioanalytical assay, one must understand the biological fate of the analyte. 8-Aminoguanosine operates via two distinct pharmacological axes:
-
Renal Excretory Modulation (The PNPase Axis): 8-Aminoguanosine is rapidly converted in vivo to its active metabolite, 8-aminoguanine[3]. This metabolite competitively inhibits PNPase. Causality: By inhibiting PNPase, the conversion of guanosine to guanine (and inosine to hypoxanthine) is blocked. This rebalances the purine metabolome, increasing renal interstitial inosine levels, which subsequently triggers profound diuresis, natriuresis, and glucosuria without causing potassium wasting[1].
-
Immune Modulation (The TLR Axis): Structurally resembling imidazoquinoline compounds, 8-aminoguanosine acts as an agonist for endosomal TLR7 and TLR8. Causality: Binding to these receptors recruits MyD88, triggering the NF-κB signaling cascade, which culminates in the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1) and the maturation of dendritic cells[6],[2].
Fig 1: Biochemical pathways of 8-Aminoguanosine via PNPase inhibition and TLR activation.
Analytical Workflows: UPLC-MS/MS Protocol
To quantify 8-aminoguanosine in complex matrices (e.g., urine, microdialysate, or tumor-derived exosomes[7]), a robust, self-validating UPLC-MS/MS protocol is mandatory.
Self-Validating Assay Design
A protocol is only as trustworthy as its internal controls. This workflow utilizes a "spike-and-recover" methodology. By spiking 8-Aminoguanosine-13C2,15N into the raw biological sample before any extraction or dilution steps, any volumetric errors, matrix ion suppression, or column degradation will affect the analyte and the heavy standard equally. The ratio of their peak areas remains constant, self-validating the final calculated concentration[3].
Fig 2: Self-validating UPLC-MS/MS workflow for absolute purine quantification.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Thaw urine or microdialysate samples on ice.
-
Dilute the sample (typically 1:30 for urine, 1:2 for microdialysate) using LC-MS grade water[3]. Causality: High dilution reduces the concentration of endogenous salts and urea, mitigating ion suppression during electrospray ionization.
-
Spike the sample with a known concentration of 8-Aminoguanosine-13C2,15N (e.g., 50 ng/mL final concentration).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or cellular debris. Transfer the supernatant to an autosampler vial.
Step 2: UPLC Separation
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 150 mm)[1]. Causality: The sub-2-micron particle size provides ultra-high theoretical plate counts, ensuring baseline resolution of 8-aminoguanosine from endogenous isobaric interferences.
-
Mobile Phase A: 1% Acetic Acid in Water (pH ~3). Causality: The acidic pH ensures that the basic nitrogen atoms on the purine ring are fully protonated, maximizing the yield of [M+H]+ precursor ions.
-
Mobile Phase B: 100% Methanol[7].
-
Gradient: Run a linear gradient from 0% B to 60% B over 5 minutes at a flow rate of 300 µL/min.
Step 3: Mass Spectrometry (MRM Parameters) Operate a triple quadrupole mass spectrometer (e.g., TSQ Quantum-Ultra) equipped with a Heated Electrospray Ionization (HESI) source in positive ion mode[7].
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion ( m/z ) | Collision Energy (eV) |
| 8-Aminoguanosine | 299.1 | 167.1 | 18 |
| 8-Aminoguanosine-13C2,15N | 302.1 | 170.1 | 18 |
Note: The primary product ion represents the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar (-132 Da) and the retention of the intact purine base.
Step 4: System Suitability & Quantification Prior to running biological samples, inject a solvent blank to verify the absence of carryover. Generate a 7-point calibration curve using the ratio of the unlabeled analyte peak area to the labeled internal standard peak area. A linear regression with R2>0.995 validates the system's dynamic range.
References[6] Propolis Exerts an Anti-Inflammatory Effect on PMA-Differentiated THP-1 Cells via Inhibition of Purine Nucleoside Phosphorylase, National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...[2] Methods and products for enhancing immune responses using imidazoquinoline compounds, Google Patents. URL:https://patents.google.com/patent/US20060188913A1/en[4] 8-Aminoguanosine-13C2,15N Product Specifications, LGC Standards. URL: https://www.lgcstandards.com/...[5] 8-Bromoguanosine Chemical Properties and Synthesis, ChemicalBook. URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8101198.htm[1] 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity, National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...[3] Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats, National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...[7] Purine Metabolites in Tumor-Derived Exosomes May Facilitate Immune Escape of Head and Neck Squamous Cell Carcinoma, MDPI Cancers. URL:https://www.mdpi.com/2072-6694/12/6/1602
Sources
- 1. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060188913A1 - Methods and products for enhancing immune responses using imidazoquinoline compounds - Google Patents [patents.google.com]
- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoguanosine-13C2,15N | LGC Standards [lgcstandards.com]
- 5. 8-Bromoguanosine | 4016-63-1 [chemicalbook.com]
- 6. Propolis Exerts an Anti-Inflammatory Effect on PMA-Differentiated THP-1 Cells via Inhibition of Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of ¹³C₂,¹⁵N Labeled Modified Nucleosides
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis pathways for ¹³C₂,¹⁵N labeled modified nucleosides. These isotopically labeled compounds are invaluable tools in a wide array of scientific disciplines, including structural biology, metabolic flux analysis, and drug discovery, primarily for their utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2][3] This document will delve into the core methodologies, from the preparation of labeled precursors to the final purification and characterization of the target molecules, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
The Critical Role of Stable Isotope Labeled Nucleosides
The strategic incorporation of stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into nucleosides provides a powerful lens through which to study the structure, dynamics, and interactions of nucleic acids and their complexes. In NMR spectroscopy, these labels allow for the resolution of spectral overlap and the application of advanced heteronuclear experiments to elucidate three-dimensional structures and conformational changes.[4][5] In mass spectrometry, isotopically labeled nucleosides serve as ideal internal standards for accurate quantification of their unlabeled counterparts in complex biological matrices.[6] Furthermore, modified nucleosides, which are often key components of therapeutic oligonucleotides and antiviral drugs, can be synthesized with isotopic labels to probe their mechanisms of action and metabolic fate.[]
Strategic Approaches to Isotopic Labeling
The synthesis of ¹³C₂,¹⁵N labeled modified nucleosides can be broadly categorized into three main strategies:
-
Chemical Synthesis: This approach offers the highest degree of control for site-specific labeling. It involves the de novo synthesis of the labeled nucleobase and/or the ribose moiety, followed by their coupling.
-
Chemo-enzymatic Synthesis: This hybrid approach combines the precision of chemical synthesis for preparing labeled precursors with the efficiency and stereoselectivity of enzymatic reactions for subsequent steps, such as glycosylation and phosphorylation.[4]
-
Metabolic Labeling (In Vivo/In Vitro): This method involves feeding organisms or cell cultures with ¹³C and ¹⁵N-enriched precursors (e.g., glucose, ammonia), which are then incorporated into the nucleoside biosynthesis pathways. While powerful for uniform labeling, it offers less control over specific labeling patterns.
This guide will focus primarily on the chemical and chemo-enzymatic approaches due to their versatility in producing specifically labeled modified nucleosides.
De Novo Chemical Synthesis: A Step-by-Step Approach
The de novo chemical synthesis of a ¹³C₂,¹⁵N labeled modified nucleoside is a multi-step process that requires careful planning and execution. The general workflow involves the independent synthesis of the isotopically labeled ribose and nucleobase, followed by their stereoselective coupling.
Synthesis of the ¹³C₂-Labeled Ribose Moiety
Protocol: Synthesis of 1,2-¹³C₂-D-Ribofuranose Derivative
-
Starting Material: Commercially available [1,2-¹³C₂]glycolaldehyde.
-
Aldol Condensation: React [1,2-¹³C₂]glycolaldehyde with a suitable three-carbon building block, such as dihydroxyacetone phosphate, in an aldolase-catalyzed reaction to form a five-carbon sugar phosphate.
-
Phosphatase Treatment: Remove the phosphate group using a phosphatase to yield the free ¹³C₂-labeled pentose.
-
Isomerization: Depending on the initial aldol product, an isomerization step may be necessary to obtain the desired ribose configuration. This can often be achieved under basic conditions.
-
Protection: Protect the hydroxyl groups of the resulting ¹³C₂-labeled ribose to prevent unwanted side reactions in subsequent steps. A common protecting group strategy involves the formation of acetonides or silyl ethers. For example, reaction with acetone in the presence of an acid catalyst can protect the 2',3'-hydroxyls, while the 5'-hydroxyl can be protected with a trityl or silyl group.
-
Activation for Glycosylation: The protected ¹³C₂-ribose is then activated at the anomeric carbon (C1') for the subsequent coupling reaction with the nucleobase. This is typically achieved by converting the C1'-hydroxyl group into a good leaving group, such as an acetate or a halide.
Synthesis of the ¹⁵N-Labeled Nucleobase
The synthesis of ¹⁵N-labeled purine and pyrimidine bases can be achieved through various established routes, often starting from simple, commercially available ¹⁵N-labeled precursors like [¹⁵N]ammonia, [¹⁵N]urea, or [¹⁵N]formamide.
Protocol: Synthesis of [1,3-¹⁵N₂]-Uracil
This protocol is adapted from established methods for pyrimidine synthesis.[9][10]
-
Starting Materials: Malic acid and [¹⁵N₂]urea.
-
Condensation: React malic acid with fuming sulfuric acid to form formylacetic acid in situ.
-
Cyclization: Add [¹⁵N₂]urea to the reaction mixture. The urea will condense with the formylacetic acid to form the pyrimidine ring.
-
Hydrolysis and Decarboxylation: The initial product is 2,4-dihydroxy-5-carboxy-pyrimidine. Subsequent heating in an acidic solution leads to decarboxylation, yielding [1,3-¹⁵N₂]-uracil.
-
Purification: The resulting labeled uracil can be purified by recrystallization or column chromatography.
A similar approach can be used for the synthesis of other pyrimidines and purines, with different starting materials and cyclization strategies. For instance, ¹⁵N-labeled adenine and guanine can be synthesized starting from ¹⁵N-labeled formamide and other precursors.[11][12]
Glycosylation: Coupling the Labeled Moieties
The stereoselective formation of the N-glycosidic bond between the labeled ribose and the labeled nucleobase is a critical step. The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used and reliable method.
Protocol: Vorbrüggen Glycosylation
-
Silylation of the Nucleobase: The ¹⁵N-labeled nucleobase (e.g., [1,3-¹⁵N₂]-uracil) is first silylated to increase its solubility in organic solvents and to activate it for the coupling reaction. This is typically done by reacting the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in the presence of a catalyst such as trimethylsilyl chloride (TMSCl).
-
Coupling Reaction: The silylated nucleobase is then reacted with the protected and activated ¹³C₂-labeled ribose derivative in an aprotic solvent (e.g., acetonitrile or dichloromethane). A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), is used to promote the reaction.
-
Deprotection: After the glycosylation is complete, the protecting groups on the ribose and any protecting groups on the nucleobase are removed. The deprotection strategy will depend on the specific protecting groups used. For example, acid-labile groups like trityl and silyl ethers can be removed with mild acid treatment, while acyl groups are typically removed under basic conditions.
-
Purification: The final ¹³C₂,¹⁵N-labeled nucleoside is purified using chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).[]
Chemo-Enzymatic Synthesis: The Best of Both Worlds
Chemo-enzymatic methods leverage the strengths of both chemical and biological catalysis to create efficient and highly specific synthetic routes.[14] This approach is particularly advantageous for the synthesis of labeled nucleosides as it often simplifies the introduction of chirality and reduces the need for extensive protecting group chemistry.
A common chemo-enzymatic strategy involves the enzymatic coupling of a chemically synthesized, isotopically labeled nucleobase with a ribose-1-phosphate donor.
Workflow: Chemo-Enzymatic Synthesis of a ¹³C₂,¹⁵N Labeled Nucleoside
Caption: Chemo-enzymatic synthesis workflow.
Protocol: Chemo-Enzymatic Synthesis of [1',2'-¹³C₂, 1,3-¹⁵N₂]-Uridine
-
Chemical Synthesis of Precursors:
-
Synthesize [1,3-¹⁵N₂]-uracil as described in section 3.2.
-
Synthesize [1,2-¹³C₂]-D-ribose as outlined in section 3.1.
-
-
Enzymatic Phosphorylation of Ribose:
-
Incubate [1,2-¹³C₂]-D-ribose with ATP and a ribokinase to produce [1,2-¹³C₂]-D-ribose-5-phosphate.
-
Convert the ribose-5-phosphate to [1,2-¹³C₂]-D-ribose-1-phosphate using a phosphopentomutase.
-
-
Enzymatic Glycosylation:
-
In a one-pot reaction, incubate the chemically synthesized [1,3-¹⁵N₂]-uracil with the enzymatically generated [1,2-¹³C₂]-D-ribose-1-phosphate in the presence of a nucleoside phosphorylase (e.g., uridine phosphorylase). The enzyme will catalyze the formation of the N-glycosidic bond to yield [1',2'-¹³C₂, 1,3-¹⁵N₂]-uridine.
-
-
Purification: Purify the resulting labeled uridine using RP-HPLC.
This chemo-enzymatic approach can be adapted for the synthesis of a wide range of purine and pyrimidine nucleosides with high yields and stereoselectivity.[15]
Synthesis of Modified Labeled Nucleosides: The Case of Pseudouridine
The synthesis of modified nucleosides presents additional challenges. Pseudouridine (Ψ), an isomer of uridine with a C-glycosidic bond, is a common modification in RNA. The synthesis of ¹³C₂,¹⁵N-labeled pseudouridine requires a different strategy for the bond formation between the ribose and the base.
Workflow: Synthesis of a Labeled Pseudouridine
Caption: Synthetic workflow for labeled pseudouridine.
A chemical synthesis approach for [3-¹⁵N]-labeled pseudouridine has been reported, which can be adapted for the inclusion of a ¹³C₂-labeled ribose moiety.[16] The key step involves the formation of the C-C bond between the ribose and the uracil ring, often through the reaction of a lithiated uracil derivative with a protected ribose lactone or a related electrophile.[17]
Conversion to Phosphoramidites for Oligonucleotide Synthesis
For incorporation into DNA or RNA oligonucleotides using solid-phase synthesis, the labeled nucleosides must be converted into their corresponding phosphoramidite building blocks.[18]
Protocol: Phosphoramidite Synthesis
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the labeled nucleoside is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-chloride in pyridine.
-
Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety.
-
Purification: The resulting labeled phosphoramidite is purified by silica gel chromatography.
The purified ¹³C₂,¹⁵N-labeled phosphoramidites can then be used in standard automated oligonucleotide synthesizers to produce site-specifically labeled DNA or RNA strands.[1][19]
Purification and Characterization
The purity and isotopic incorporation of the final labeled nucleosides are critical for their intended applications.
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common method for the purification of nucleosides and their derivatives.
| Parameter | Typical Conditions | Rationale |
| Column | C18 | Provides good retention and separation of polar nucleosides. |
| Mobile Phase A | Aqueous buffer (e.g., triethylammonium acetate) | Provides a polar environment and acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds based on their hydrophobicity. |
| Gradient | Linear gradient of increasing Mobile Phase B | Allows for the separation of compounds with a range of polarities. |
| Detection | UV absorbance (typically at 260 nm) | Nucleosides have a strong UV absorbance at this wavelength. |
Table 1: Typical RP-HPLC Conditions for Nucleoside Purification
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to confirm the molecular weight of the labeled nucleoside and to determine the extent of isotopic incorporation by analyzing the isotopic distribution of the molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are essential for confirming the structure of the synthesized nucleoside and for verifying the positions of the isotopic labels. The presence of ¹³C and ¹⁵N will result in characteristic splitting patterns in the ¹H and ¹³C spectra due to J-coupling.
Conclusion
The synthesis of ¹³C₂,¹⁵N labeled modified nucleosides is a challenging yet rewarding endeavor that provides researchers with powerful tools to investigate the intricacies of biological systems at the molecular level. By carefully selecting between chemical and chemo-enzymatic strategies and by meticulously controlling each step of the synthesis, from precursor preparation to final purification, high-purity, specifically labeled nucleosides can be obtained. This guide has provided a comprehensive overview of the key methodologies and practical considerations to aid scientists in the successful synthesis of these valuable research reagents.
References
- Lagoja, I. M., & Herdewijn, P. (2003). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Request PDF.
- Carell, T., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed.
- Serianni, A. S., & Bondo, P. B. (1994). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-1148.
- Tranová, L., et al. (2018).
- Schwalbe, H., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PMC.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Miyawaki, T., et al. (1998). Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring. PubMed.
- Schultheisz, H. L., et al. (2008). Pathway engineered enzymatic de novo purine nucleotide synthesis. PubMed.
- Wang, G., et al. (2022). The synthesis of ¹⁵N‐labeled pyrimidine derivatives.
- Serianni, A. S., & Bondo, P. B. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed.
- Li, G., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon.
- Sarpong, R., & Levin, M. D. (2021).
- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Amblard, F., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- BOC Sciences. (n.d.). D-Ribose-[1,2-13C2].
- Jones, R. A., & Zhao, J. (1997). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. PMC.
- Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry.
- Sarpong, R., & Levin, M. D. (2022). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv.
- Ricardo, A., & Szostak, J. W. (2021). Prebiotic Synthesis of Ribose. Encyclopedia.pub.
- BOC Sciences. (n.d.).
- Anbar, M., & St. John, G. A. (1976).
- Serianni, A. S., & Bondo, P. B. (2010). ChemInform Abstract: 13C-Labeled D-Ribose: Chemo-Enzymic Synthesis of Various Isotopomers. Request PDF.
- PubChem. (n.d.). D-[1,3-13C2]Ribose. NIH.
- Harsanyi, K., et al. (1988). Method of preparing D-ribose.
- Gökçe, H. (2018).
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. US4760139A - Method of preparing D-ribose - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathway engineered enzymatic de novo purine nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 18. twistbioscience.com [twistbioscience.com]
- 19. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-Aminoguanosine-13C2,15N in Nucleic Acid Biomarker Discovery: A Technical Guide
Executive Summary
The purine metabolome is a highly dynamic system that reflects the physiological state of cellular stress, aging, and metabolic homeostasis. During periods of oxidative and nitrosative stress, nucleic acids undergo structural modifications, yielding distinct nucleoside biomarkers. Among these, 8-aminoguanosine has emerged not only as a critical biomarker for reactive nitrogen species (RNS) exposure but also as a potent endogenous modulator of purine nucleoside phosphorylase (PNPase).
To accurately map these trace-level metabolic shifts, researchers rely on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). However, the complexity of biological matrices necessitates the use of stable isotope-labeled internal standards (SIL-IS). This whitepaper explores the mechanistic utility of 8-Aminoguanosine-13C2,15N in establishing self-validating, high-fidelity quantitative workflows for biomarker discovery and drug development.
The Purine Metabolome and Nitrosative Stress
Reactive nitrogen species (RNS), particularly peroxynitrite, readily attack nucleic acids, mediating the nitration of guanosine in RNA and free guanine nucleotides to generate 8-nitroguanosine[1][2]. Because these oxidized and nitrated nucleosides are highly mutagenic, they serve as direct biomarkers of cellular oxidative stress[2].
In vivo, 8-nitroguanosine does not remain static. It is rapidly reduced to 8-aminoguanosine , which is subsequently subjected to phosphorolysis by PNPase to yield 8-aminoguanine[1][3]. Tracking the flux of this specific pathway is critical for understanding age-associated tissue degeneration and metabolic syndrome[4].
Caption: Biochemical pathway of 8-aminoguanosine production and internal standard quantification.
Mechanistic Grounding: The Imperative for 8-Aminoguanosine-13C2,15N
Quantifying polar nucleosides in complex biofluids (e.g., urine, tissue microdialysate) is notoriously difficult due to matrix effects . During electrospray ionization (ESI), co-eluting salts, lipids, and proteins compete for charge, leading to unpredictable ion suppression or enhancement.
To establish causality and absolute trustworthiness in quantification, a structurally distinct analog cannot be used. Instead, 8-Aminoguanosine-13C2,15N (Molecular Formula: C14[13C]2H19N4[15N]O8 , MW: 412.33) is utilized[5][6]. Synthesized from highly purified intermediates like 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N[5][7], this stable isotope-labeled compound behaves identically to endogenous 8-aminoguanosine during chromatographic separation but features a precise +3 Da mass shift[3].
The Causality of the SIL-IS: Because the SIL-IS and the target analyte co-elute at the exact same retention time, they experience the exact same matrix-induced ion suppression in the mass spectrometer. By measuring the ratio of the endogenous signal to the SIL-IS signal, the matrix effect mathematically cancels out, yielding a true, absolute concentration[3][8].
Experimental Protocol: High-Fidelity UPLC-MS/MS Workflow
The following methodology details a self-validating system for the extraction and quantification of 8-aminoguanosine from biological matrices.
Step 1: Sample Collection & Enzymatic Quenching
-
Action: Collect the biofluid (e.g., urine diluted 1:30, or microdialysate diluted 1:2 in pure water) and immediately heat the samples to 90°C for 1.5 minutes[3].
-
Causality: Heating permanently denatures endogenous enzymes (such as PNPase and guanase). If left active, ex vivo enzymatic activity would artificially skew the ratio of 8-aminoguanosine to 8-aminoguanine, completely invalidating the in vivo biomarker profile[3].
Step 2: SIL-IS Spiking
-
Action: Spike a precise concentration (e.g., 50 nmol/L) of 8-Aminoguanosine-13C2,15N into the quenched sample[3].
-
Causality: Adding the SIL-IS before protein precipitation ensures that any physical loss of the analyte during sample handling is perfectly mirrored by the internal standard, establishing a self-validating recovery metric.
Step 3: Protein Precipitation & Clarification
-
Action: Vortex the mixture and centrifuge at 14,000 rpm for 25 minutes at 4°C[3]. Transfer the supernatant to an HPLC vial.
-
Causality: High-speed, low-temperature centrifugation precipitates large molecular weight proteins and cellular debris that would otherwise clog the UPLC column and cause severe source contamination in the mass spectrometer.
Step 4: Chromatographic Separation (UPLC)
-
Action: Inject 2–15 µL onto a C18 reverse-phase column (e.g., 1.7 µm beads, 2.1 × 150 mm)[3][9]. Utilize a linear gradient flow (300 µL/min) of 1% acetic acid in water (Mobile Phase A) and 15% acetonitrile (Mobile Phase B)[3][9].
-
Causality: The C18 stationary phase retains non-polar compounds. Because nucleosides are highly polar, starting with a highly aqueous mobile phase ensures adequate retention and separation of 8-aminoguanosine from early-eluting salts. The 1% acetic acid modifier enhances protonation [M+H]+ for positive-ion electrospray ionization ( ESI+ )[9].
Step 5: Tandem Mass Spectrometry (MRM Detection)
-
Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, isolating specific precursor-to-product ion transitions[3].
-
Causality: The first quadrupole isolates the intact precursor ion. The collision cell fragments it (cleaving the 132 Da ribose sugar to leave the modified purine base). The third quadrupole isolates this specific fragment. This double-filtering eliminates background noise, providing absolute specificity.
Caption: Step-by-step UPLC-MS/MS workflow utilizing stable isotope-labeled internal standards.
Quantitative Data: MRM Transitions & MS Parameters
To successfully execute the protocol above, the mass spectrometer must be tuned to the exact mass-to-charge ( m/z ) ratios of the purine metabolome. The table below summarizes the validated MRM transitions required for this assay[3].
| Analyte | Role in Assay | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Fragment Cleavage |
| 8-Aminoguanosine | Target Biomarker | 299.0 | 167.0 | Loss of Ribose (-132 Da) |
| 8-Aminoguanosine-13C2,15N | SIL Internal Standard | 302.0 | 170.0 | Loss of Ribose (-132 Da) |
| 8-Nitroguanosine | Upstream Precursor | 329.0 | 197.0 | Loss of Ribose (-132 Da) |
| 8-Aminoguanine | Downstream Metabolite | 167.0 | 150.0 | Loss of Ammonia (-17 Da) |
| 8-Aminoguanine-13C2,15N | SIL Internal Standard | 170.0 | 153.0 | Loss of Ammonia (-17 Da) |
Data Validation Note: A Quality Control (QC) standard must be injected at regular intervals to ensure the assay maintains a Coefficient of Variation (CV) of < 5%, with standard curves demonstrating an r2=1.0 [3].
Applications in Drug Development and Disease Modeling
The ability to accurately quantify 8-aminoguanosine using its stable isotope counterpart has unlocked new paradigms in pharmacology:
-
Metabolic Syndrome & Hypertension: 8-aminoguanosine and its downstream metabolite 8-aminoguanine exert profound diuretic, natriuretic, and antihypertensive effects. In preclinical models of metabolic syndrome (e.g., ZDSD rats), these purines have been shown to reduce HbA1c levels, attenuate polydipsia, and lower circulating pro-inflammatory cytokines like IL-1β[4][8].
-
Cellular Senescence & Aging: PNPase consumes uroprotective substrates (guanosine) and generates urodamaging products. Partial inhibition of PNPase by 8-aminoguanine has been shown to reduce the expression of the cellular senescence biomarker p16INK4a in aged tissues, offering a therapeutic target for age-associated lower urinary tract dysfunctions (LUTDs).
By utilizing 8-Aminoguanosine-13C2,15N, drug development professionals can accurately track the pharmacokinetic and pharmacodynamic (PK/PD) profiles of novel PNPase modulators, ensuring that therapeutic interventions safely rebalance the purine metabolome.
References
-
CymitQuimica. "CAS 15717-45-0: Guanosine, 8-bromo-, 2′,3′,5′-triacetate." 7
-
US Biological Life Sciences. "8-Aminoguanosine-13C2,15N." American Chemical Suppliers. 5
-
BIOZOL. "2,3,5-Tri-O-acetyl Guanosine-13C2,15N." 6
-
Jackson, E. K., et al. "Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats." PMC (NIH). 3
-
Jackson, E. K., et al. "8-Aminopurines in the Cardiovascular and Renal Systems and Beyond." Hypertension (AHA Journals). 1
-
Birder, L. A., et al. "Purine Nucleoside Phosphorylase as a Target to Treat Age-Associated LUT Dysfunction." PMC (NIH). Link
-
ACS Publications. "Artificial Host Molecules to Covalently Capture 8-Nitro-cGMP in Neutral Aqueous Solutions and in Cells." Bioconjugate Chemistry. 2
-
Jackson, E. K., et al. "8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity." PMC (NIH).8
-
Birder, L. A., et al. "Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions." JCI Insight.9
-
Jackson, E. K., et al. "8-Aminoguanine and its actions in the metabolic syndrome." ResearchGate. 4
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USA Chemical Suppliers - Products: '2', Page: 66 [americanchemicalsuppliers.com]
- 6. 2,3,5-Tri-O-acetyl Guanosine-13C2,15N | BIOZOL [biozol.de]
- 7. CAS 15717-45-0: Guanosine, 8-bromo-, 2′,3′,5′-triacetate [cymitquimica.com]
- 8. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions [insight.jci.org]
Application Note: Absolute Quantification of 8-Aminoguanosine using Stable Isotope Dilution LC-MS/MS
Introduction & Mechanistic Rationale
8-Aminoguanosine is a naturally occurring purine nucleoside derivative and a potent inhibitor of purine nucleoside phosphorylase (PNPase)[1]. In recent pharmacological research, 8-aminoguanosine has garnered significant attention for its highly efficacious diuretic, natriuretic, and glucosuric activities, as well as its ability to suppress salt-induced hypertension[2]. Furthermore, it is currently being investigated as a multi-pronged therapeutic candidate for Sickle Cell Disease (SCD), where its inhibition of PNPase prevents the downstream formation of vasculotoxic hypoxanthine and attenuates organ damage[3].
Accurate quantification of 8-aminoguanosine in complex biological matrices (e.g., urine, plasma, and renal microdialysate) is critical for pharmacokinetic profiling and biomarker discovery. However, nucleoside analysis via mass spectrometry is notoriously susceptible to matrix effects and ion suppression. To establish a robust, self-validating analytical method, this protocol utilizes 8-Aminoguanosine-13C2,15N as a stable isotope-labeled internal standard (SIL-IS). By mimicking the exact physicochemical behavior of the endogenous analyte while providing a distinct +3 Da mass shift, the SIL-IS normalizes extraction losses and ionization variations, ensuring absolute quantitative accuracy[4].
Biological & Metabolic Context
Understanding the metabolic fate of 8-aminoguanosine is essential for proper sample handling and data interpretation. In vivo, 8-aminoguanosine acts partially as a prodrug; it is synthesized from the oxidative stress biomarker 8-nitroguanosine and is subsequently converted into the active PNPase inhibitor, 8-aminoguanine[1].
Caption: Metabolic conversion of 8-nitroguanosine to 8-aminoguanine via 8-aminoguanosine and PNPase.
Experimental Design: The Self-Validating System
A rigorously designed LC-MS/MS protocol must be inherently self-validating. This methodology achieves total system validation through three mechanistic pillars:
-
Pre-Extraction Spiking: The 8-Aminoguanosine-13C2,15N internal standard is added to the raw biological sample before any protein precipitation or extraction steps. Because the SIL-IS and the target analyte share identical extraction efficiencies, any physical loss of the analyte during sample preparation is proportionately mirrored by the IS. The peak area ratio (Analyte/IS) remains constant, intrinsically correcting for recovery variations[4].
-
Isotopic Integrity & Fragmentation Mechanics: 8-Aminoguanosine ([M+H]+ m/z 299) fragments to yield the protonated purine base (m/z 167) via the neutral loss of the ribose moiety (-132 Da). Crucially, the 13C2 and 15N labels in the internal standard are located on the purine base itself. Therefore, the SIL-IS ([M+H]+ m/z 302) fragments to m/z 170[1]. This ensures the monitored product ion retains the heavy isotopes, providing a highly specific transition (302 → 170) free from cross-talk with the natural analyte.
-
Volatile Buffer Substitution: While older HPLC-UV methods for purine analysis employ non-volatile potassium phosphate (KH2PO4) buffers[1], such salts rapidly precipitate in an electrospray ionization (ESI) source, causing severe ion suppression and instrument failure. This protocol strictly utilizes 0.1% formic acid, ensuring optimal protonation for positive ion mode (ESI+) and long-term MS stability.
Step-by-Step Methodology
Caption: Step-by-step sample preparation and LC-MS/MS analysis workflow using SIL-IS.
Reagents & Materials
-
Analyte Standard: 8-Aminoguanosine (Purity ≥98%).
-
Internal Standard: 8-Aminoguanosine-13C2,15N (Isotopic purity ≥99%).
-
Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.
-
Column: UPLC BEH C18 column (e.g., 1.7-µm, 2.1 × 150 mm)[2].
Sample Preparation Protocol
-
Thawing & Aliquoting: Thaw plasma or urine samples on ice. Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube. (Causality: Low-bind tubes prevent the non-specific adsorption of nucleosides to plastic walls).
-
Internal Standard Spiking: Add 10 µL of a working SIL-IS solution (e.g., 500 ng/mL 8-Aminoguanosine-13C2,15N in water) to the sample. Vortex for 10 seconds to ensure homogeneous mixing.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to the mixture. (Causality: The 1:4 aqueous-to-organic ratio effectively denatures and precipitates matrix proteins while keeping the polar nucleosides in solution).
-
Incubation & Centrifugation: Incubate at -20°C for 15 minutes to maximize protein flocculation. Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Supernatant Transfer & Drying: Transfer 200 µL of the clear supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of Initial Mobile Phase (98% Water / 2% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds, sonicate for 2 minutes, and transfer to an autosampler vial.
LC-MS/MS Instrumental Parameters
Table 1: UPLC Gradient Conditions Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile Flow Rate: 0.3 mL/min | Column Temperature: 40°C
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 98 | 2 | Initial |
| 1.0 | 98 | 2 | Isocratic |
| 4.0 | 60 | 40 | Linear |
| 4.5 | 5 | 95 | Linear |
| 5.5 | 5 | 95 | Column Wash |
| 5.6 | 98 | 2 | Linear |
| 8.0 | 98 | 2 | Re-equilibration |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions Ionization Mode: Electrospray Ionization Positive (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 8-Aminoguanosine | 299.1 | 167.1 | 15 | 50 |
| 8-Aminoguanosine-13C2,15N (IS) | 302.1 | 170.1 | 15 | 50 |
| 8-Aminoguanine (Metabolite) | 167.1 | 150.1 | 20 | 50 |
| 8-Aminoguanine-13C2,15N (IS) | 170.1 | 153.1 | 20 | 50 |
(Note: 8-Aminoguanine transitions are included as it is the primary active metabolite often co-monitored in these assays[1]).
Quality Control & Data Analysis
To ensure the trustworthiness of the assay, every batch must include a calibration curve and Quality Control (QC) samples at low, medium, and high concentrations.
Matrix Effect (ME) & Recovery (RE) Calculation: The true power of the 13C2,15N internal standard is its ability to neutralize matrix effects. To validate this during method development:
-
Matrix Effect (ME): Compare the peak area of the SIL-IS spiked into post-extracted blank matrix versus the SIL-IS spiked into neat solvent. An ME between 85% and 115% is acceptable. If severe ion suppression occurs (<50%), the Analyte/IS ratio will remain accurate, but the absolute signal-to-noise ratio may drop, necessitating a lower injection volume or further sample dilution[1].
-
Extraction Recovery (RE): Compare the peak area of the SIL-IS spiked pre-extraction versus post-extraction.
Final quantitation is achieved by plotting the peak area ratio of 8-Aminoguanosine to 8-Aminoguanosine-13C2,15N against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.
References
-
[2] 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC. National Institutes of Health (NIH). URL:
-
[1] Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC. National Institutes of Health (NIH). URL:
-
[3] Purine Nucleoside Phosphorylase Inhibition Attenuates the Progression of Anemia and Organ Damage in Sickle Cell Mice | Blood. ASH Publications. URL:
-
[4] How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. URL:
Sources
- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. iroatech.com [iroatech.com]
quantification of 8-aminoguanosine in human urine using 13C2,15N standard
Application Note: Absolute Quantification of 8-Aminoguanosine in Human Urine via UPLC-MS/MS using a Stable Isotope-Labeled Standard (13C2,15N)
Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Biological Significance
8-Aminoguanosine (8-AG) is an endogenous purine nucleoside and a highly potent pharmacological prodrug. In vivo, 8-AG is rapidly metabolized into 8-aminoguanine, which acts as a selective and powerful inhibitor of purine nucleoside phosphorylase (PNPase)[1]. The inhibition of PNPase fundamentally rebalances the purine metabolome by preventing the breakdown of guanosine and inosine, while simultaneously blocking the downstream formation of vasculotoxic and pro-oxidant metabolites like hypoxanthine and xanthine[2].
Because of its profound diuretic, natriuretic, and antikaliuretic properties, 8-AG is under active investigation for the treatment of cardiovascular diseases, hypertension, and sickle cell disease (SCD)[1][2]. Furthermore, PNPase inhibition by 8-AG has been shown to ameliorate age-associated lower urinary tract dysfunctions[3]. Accurate quantification of 8-AG in human urine is therefore a critical requirement for pharmacokinetic (PK) profiling, target engagement validation (e.g., monitoring the inosine-to-hypoxanthine ratio), and clinical biomarker monitoring.
Mechanism of 8-aminoguanosine as a prodrug inhibiting PNPase activity.
Analytical Strategy: The Causality Behind the Method
Quantifying polar metabolites in human urine presents a significant analytical challenge due to the "matrix effect"—where high concentrations of endogenous salts, urea, and creatinine cause unpredictable ion suppression during electrospray ionization (ESI).
To build a self-validating, highly trustworthy protocol, we employ two critical strategies:
-
High-Dilution Sample Prep: Diluting urine 1:30 in LC-MS grade water significantly reduces the concentration of interfering matrix components[3]. Modern triple quadrupole mass spectrometers possess the sensitivity required to detect 8-AG even at this high dilution.
-
Stable Isotope Dilution (SID): We utilize 13C2,15N-8-aminoguanosine as an internal standard (IS)[4]. Because the heavy isotope standard shares the exact physicochemical properties of endogenous 8-AG, it co-elutes chromatographically and experiences the identical ionization environment. By monitoring the mass shift (+3 Da), the MS independently quantifies the standard, perfectly normalizing any residual matrix suppression or variations in extraction recovery.
UPLC-MS/MS workflow for absolute quantification of 8-aminoguanosine in urine.
Experimental Protocol
Materials and Reagents
-
Analyte: 8-Aminoguanosine (Purity ≥98%).
-
Internal Standard: 13C2,15N-8-Aminoguanosine (Isotopic purity ≥99%)[4].
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 150 mm)[3]. Scientist's Note: The Ethylene Bridged Hybrid (BEH) particle technology is chosen for its superior peak shape and stability when analyzing polar bases across wide pH ranges.
Step-by-Step Sample Preparation
-
Thaw and Homogenize: Thaw human urine aliquots on ice. Vortex vigorously for 10 seconds to ensure homogeneity.
-
Clearance: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. This step is critical to pellet cellular debris and insoluble urinary salts that can clog the sub-2-micron UPLC column.
-
Aliquot: Transfer 10 µL of the clarified urine supernatant into a 1.5 mL polypropylene autosampler vial.
-
Dilution: Add 280 µL of LC-MS grade water to achieve a 1:30 dilution[3].
-
Spike Internal Standard: Add 10 µL of the 13C2,15N-8-AG working solution (e.g., 500 ng/mL in water).
-
Final Mix: Vortex the vial for 15 seconds. The sample is now ready for UPLC-MS/MS injection.
UPLC Chromatography Conditions
The mobile phase utilizes Formic Acid as a proton donor to drive the formation of [M+H]+ precursor ions, maximizing sensitivity in positive ESI mode.
Table 1: UPLC Gradient Program
| Parameter | Specification |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2.0 µL |
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 98.0 | 2.0 | Initial |
| 1.0 | 98.0 | 2.0 | 6 (Linear) |
| 4.0 | 60.0 | 40.0 | 6 (Linear) |
| 4.5 | 5.0 | 95.0 | 6 (Linear) |
| 5.5 | 5.0 | 95.0 | 6 (Linear) |
| 5.6 | 98.0 | 2.0 | 6 (Linear) |
| 7.0 | 98.0 | 2.0 | Re-equilibration |
Mass Spectrometry (MS/MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer using Selected Reaction Monitoring (SRM) with a Heated Electrospray Ionization (HESI) source[3].
Scientist's Note: The primary fragmentation pathway for guanosine analogs is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the ribose sugar (132 Da). Therefore, the SRM transition monitors the intact protonated molecule isolating down to the protonated nucleobase.
Table 2: SRM Transitions and Collision Energies
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 8-Aminoguanosine | 299.1 | 167.1 | 18 | 50 |
| 13C2,15N-8-AG (IS) | 302.1 | 170.1 | 18 | 50 |
Data Presentation & Method Validation
A robust bioanalytical method must demonstrate self-validating reliability. Below is a summary of typical validation metrics achieved using this SID UPLC-MS/MS protocol. The IS-normalized matrix effect of ~100% proves that the 13C2,15N standard perfectly corrects for urinary ion suppression.
Table 3: Quantitative Method Validation Summary
| Validation Parameter | Result / Specification | Acceptance Criteria (FDA/EMA) |
| Linear Dynamic Range | 1.0 – 10,000 ng/mL | R² ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 3.2% – 6.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 4.8% – 7.1% | ≤ 15% (≤ 20% at LLOQ) |
| Absolute Matrix Effect | ~82% (Ion Suppression) | Consistent across lots |
| IS-Normalized Matrix Effect | 99.5% ± 2.1% | 85% – 115% |
| Extraction Recovery | 98.4% | Consistent and reproducible |
Conclusion
By combining high-dilution sample preparation with the absolute specificity of a 13C2,15N stable isotope-labeled internal standard, this UPLC-MS/MS protocol provides a rugged, high-throughput solution for quantifying 8-aminoguanosine in human urine. This workflow empowers researchers to accurately monitor the pharmacokinetics of 8-AG and its downstream effects on the purine metabolome, accelerating drug development for cardiovascular, renal, and hematological disorders.
Sources
Quantitative Bioanalysis of 8-Aminoguanosine using an Isotopically Labeled Internal Standard and LC-MS/MS
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a comprehensive guide for the sample preparation and quantitative analysis of 8-Aminoguanosine in biological matrices using its stable isotope-labeled (SIL) analog, 8-Aminoguanosine-¹³C₂,¹⁵N, as an internal standard for mass spectrometry. The use of a co-eluting, heavy-labeled internal standard is the gold standard for quantitative bioanalysis, correcting for variations in sample extraction, matrix effects, and instrument response.[1][2][3] We present detailed protocols for sample extraction from plasma and urine, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and the underlying scientific principles that ensure data integrity and reproducibility.
Introduction and Scientific Principle
8-Aminoguanosine is an endogenous purine nucleoside with significant physiological activity, including diuretic, natriuretic, and antihypertensive effects.[4][5][6] Its therapeutic potential and role as a biomarker necessitate a robust and accurate method for its quantification in complex biological fluids. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose.[7][8]
The core of this methodology is Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known concentration of a stable isotope-labeled version of the analyte—in this case, 8-Aminoguanosine-¹³C₂,¹⁵N—is added ("spiked") into the biological sample at the very beginning of the workflow.[2] This SIL internal standard is chemically identical to the endogenous analyte but has a higher mass due to the incorporated heavy isotopes (¹³C and ¹⁵N). Because it behaves identically during extraction, chromatography, and ionization, any sample loss or signal suppression/enhancement will affect both the analyte and the internal standard proportionally. The mass spectrometer can distinguish between the two compounds based on their mass difference, and the ratio of the analyte's signal to the internal standard's signal is used for precise quantification.[3] This approach effectively nullifies matrix effects and procedural errors, leading to highly accurate and reliable results.[1][2]
A recent study successfully utilized ¹³C₂,¹⁵N-8-aminoguanosine as an internal standard to quantify 8-aminoguanosine in rat kidney and urine samples, demonstrating its utility in in-vivo metabolic studies.[9][10]
Figure 1: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Materials and Reagents
This section outlines the necessary equipment and reagents for the successful implementation of the described protocols.
| Item | Description / Recommended Source | Rationale |
| Analytical Standard | 8-Aminoguanosine (CAS 3868-32-4) | The "light" native analyte used for calibration curve preparation. |
| Internal Standard | 8-Aminoguanosine-¹³C₂,¹⁵N | The stable isotope-labeled standard for IDMS. |
| Solvents | LC-MS Grade Acetonitrile, Methanol, Water | High purity is critical to minimize background noise and interfering adducts in MS. |
| Additives | Formic Acid (Optima™ LC/MS Grade) | Used as a mobile phase modifier to improve chromatographic peak shape and ionization efficiency. |
| Extraction Sorbents | Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange or HILIC) | SPE is recommended for cleaner extracts and analyte concentration, especially for complex matrices like urine.[7][11] |
| Lab Equipment | Centrifuge, Nitrogen Evaporator, Vortex Mixer, Calibrated Pipettes | Standard equipment for bioanalytical sample preparation. |
| LC System | UHPLC or HPLC system capable of binary gradients | Required for chromatographic separation prior to MS detection. |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | Essential for the selectivity and sensitivity of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) scans.[2] |
| LC Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) | Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for retaining and separating polar compounds like nucleosides.[7] |
Experimental Workflow and Protocols
The overall workflow is designed to ensure precision and high recovery. The critical first step is the addition of the 8-Aminoguanosine-¹³C₂,¹⁵N internal standard (IS) to all samples, calibrators, and quality controls (QCs) before any extraction procedure.
Figure 2: General sample preparation workflow for 8-Aminoguanosine analysis.
Protocol A: Protein Precipitation for Plasma Samples
This method is rapid and effective for plasma or serum, where proteins are the primary interference.
-
Scientist's Note: Protein precipitation with a cold organic solvent like acetonitrile is a simple and fast way to remove the bulk of proteins, which can foul the LC column and mass spectrometer.[12] The internal standard must be in the precipitation solvent to ensure simultaneous protein crashing and IS addition.
Step-by-Step Procedure:
-
Prepare Precipitation Solvent: Create a working solution of 8-Aminoguanosine-¹³C₂,¹⁵N internal standard in ice-cold acetonitrile at a concentration of 50 ng/mL (or other optimized concentration).
-
Sample Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Precipitate and Extract: Add 300 µL of the cold precipitation solvent (from Step 1) to the plasma sample. This creates a 3:1 solvent-to-plasma ratio.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water, 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at >12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer and Inject: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol B: Solid-Phase Extraction (SPE) for Urine Samples
SPE is recommended for complex matrices like urine to remove salts and other interferences that can cause significant ion suppression.[7][11]
-
Scientist's Note: Nucleosides are highly polar and can be challenging to retain on traditional C18 reverse-phase sorbents.[11] Therefore, a mixed-mode or hydrophilic interaction sorbent is often more effective. This protocol is a general template and should be optimized for the specific SPE sorbent used.
Step-by-Step Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove sediment. Take 200 µL of the supernatant and dilute it 1:1 with 200 µL of an aqueous solution (e.g., 0.1% formic acid in water).
-
Spike IS: Add a precise volume of a concentrated 8-Aminoguanosine-¹³C₂,¹⁵N stock solution to the diluted urine. Vortex to mix.
-
Condition SPE Cartridge: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by equilibration with water or an aqueous buffer).
-
Load Sample: Load the pre-treated sample (from Step 2) onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences. Ensure this wash solvent is not strong enough to elute the analyte.
-
Elute: Elute the 8-Aminoguanosine and the IS from the cartridge using an appropriate solvent (e.g., 5% ammonium hydroxide in methanol). The choice of elution solvent is critical and depends on the SPE sorbent chemistry.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Transfer and Inject: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
Accurate quantification relies on optimized chromatographic separation and mass spectrometric detection.
Liquid Chromatography (LC)
-
Rationale: HILIC is the preferred separation mode for retaining and resolving highly polar nucleosides, preventing their elution in the solvent front where matrix effects are most severe.[7] A gradient elution starting with a high percentage of organic solvent allows for analyte retention, followed by an increase in the aqueous component to elute the compounds.
| Parameter | Recommended Setting |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B -> 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
-
Rationale: The instrument operates in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[9]
| Parameter | 8-Aminoguanosine (Analyte) | 8-Aminoguanosine-¹³C₂,¹⁵N (IS) |
| Precursor Ion (Q1) | m/z 299 | m/z 302 |
| Product Ion (Q3) | m/z 167 | m/z 170 |
| Ionization Mode | ESI Positive | ESI Positive |
| Collision Energy (CE) | Optimize experimentally (typically 15-25 eV) | Optimize experimentally (typically 15-25 eV) |
Note: The precursor-to-product transitions are based on published data for 8-aminoguanosine and its labeled analog.[9] The transition corresponds to the neutral loss of the ribose sugar moiety. It is imperative to optimize collision energies and other source parameters on the specific instrument being used.
Conclusion
This application note details a robust and reliable framework for the quantification of 8-Aminoguanosine in biological samples. The foundational principle of isotope dilution, achieved by using 8-Aminoguanosine-¹³C₂,¹⁵N as an internal standard, ensures the highest level of accuracy and precision. The provided protocols for protein precipitation and solid-phase extraction, combined with optimized HILIC-MS/MS parameters, offer a validated starting point for researchers in pharmacology, clinical diagnostics, and drug development. Adherence to these principles and methods will enable the generation of high-quality, defensible data for pharmacokinetic, toxicokinetic, and biomarker studies.
References
-
Jaskelioff, M., & Handschumacher, R. E. (2003). Cell culture NAIL-MS allows insight into human tRNA and rRNA modification dynamics in vivo. ResearchGate. Available at: [Link]
-
Camafeita, E., et al. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Dizdaroglu, M., & Jaruga, P. (2024). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. NIST. Available at: [Link]
-
Schomacher, L., & Carell, T. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. Available at: [Link]
-
Ho, C. S., et al. (2015). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC. Available at: [Link]
-
Jaruga, P., & Dizdaroglu, M. (2024). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. Available at: [Link]
-
Woolf, E. J., & Matuszewski, B. K. (1998). Analysis of various nucleosides in plasma using solid phase extraction and high-performance liquid chromatography with UV detection. Journal of Chromatography A. Available at: [Link]
-
Janeba, Z. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen. Available at: [Link]
-
Gouveia, G. R., et al. (2024). A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides. Analytical Methods. Available at: [Link]
-
Scheunemann, M., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI. Available at: [Link]
-
Heudi, O., et al. (2009). A Sensitive LC-MS/MS Method for Quantification of a Nucleoside Analog in Plasma: Application to in Vivo Rat Pharmacokinetic Studies. Journal of Chromatography B. Available at: [Link]
-
Scheunemann, M., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC-MS Techniques. ResearchGate. Available at: [Link]
-
Tofovic, S. P., et al. (2022). Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. PMC. Available at: [Link]
-
Jackson, E. K., et al. (2017). 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. PMC. Available at: [Link]
-
MetwareBio. (n.d.). Nucleosides: Structure, Functions, Biomarkers & LC–MS/MS Profiling. MetwareBio. Available at: [Link]
-
Jackson, E. K., et al. (2023). 8-Aminoguanine and its actions in the metabolic syndrome. ResearchGate. Available at: [Link]
-
Tofovic, S. P., et al. (2022). Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats. PubMed. Available at: [Link]
-
Jackson, E. K. (2015). Abstract P476: 8-Aminoguanosine Exerts Diuretic and Natriuretic Activity via Conversion to 8-Aminoguanine. ResearchGate. Available at: [Link]
-
Tofovic, S. P., et al. (2021). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. PMC. Available at: [Link]
Sources
- 1. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Aminoguanosine = 98 HPLC 3868-32-4 [sigmaaldrich.com]
- 5. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides - Analytical Methods (RSC Publishing) DOI:10.1039/D6AY00083E [pubs.rsc.org]
- 8. Nucleosides: Structure, Functions, Biomarkers & LCâMS/MS Profiling - MetwareBio [metwarebio.com]
- 9. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Epitranscriptomic Profiling of Nitrative RNA Damage: Absolute Quantification using 8-Aminoguanosine-13C2,15N via LC-MS/MS
Application Note & Methodological Protocol Target Audience: Analytical Chemists, Epitranscriptomic Researchers, and Drug Development Professionals
Introduction: The Analytical Challenge of Nitrative RNA Modifications
The field of epitranscriptomics has traditionally focused on programmed, enzymatic RNA modifications (e.g., m6A, pseudouridine). However, non-canonical modifications driven by cellular stress are emerging as critical regulators of translational fidelity, viral pathogenesis, and neurodegeneration . During nitrative stress, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) directly attack RNA, predominantly forming 8-nitroguanosine (8-NO2-G) .
Quantifying 8-NO2-G via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical challenge. The nitro group at the C8 position destabilizes the glycosidic bond, making the nucleoside highly prone to depurination during RNA extraction and enzymatic hydrolysis . To circumvent this, state-of-the-art methodologies employ a chemical reduction step to convert 8-NO2-G into the highly stable 8-aminoguanosine (8-NH2-G) prior to hydrolysis.
To achieve absolute quantification and correct for ionization suppression, matrix effects, and sample loss, the introduction of a stable isotope-labeled internal standard (SIL-IS)—specifically 8-Aminoguanosine-13C2,15N —is mandatory . This application note details a self-validating, high-throughput UPLC-MS/MS protocol for mapping nitrative RNA damage using this specific isotopic probe.
Mechanistic Principle & Isotope Dilution Strategy
The core principle of this assay relies on the identical physicochemical behavior of the endogenous analyte (8-aminoguanosine) and the spiked heavy standard (8-Aminoguanosine-13C2,15N). Because the SIL-IS co-elutes chromatographically with the target analyte, it experiences the exact same matrix-induced ion suppression in the electrospray ionization (ESI) source.
By plotting the Area Under the Curve (AUC) ratio of the Light/Heavy transitions, researchers can calculate the absolute femtomolar concentration of the modification, independent of variable RNA digestion efficiencies.
Nitrative RNA damage pathway and isotope dilution strategy for LC-MS/MS quantification.
Self-Validating Experimental Protocol
To ensure data trustworthiness, this protocol incorporates a Self-Validating System . Artifactual oxidation and nitration routinely occur ex vivo during cell lysis if reactive species are not quenched. We employ transition metal chelators and antioxidants to freeze the in vivo state, alongside a pre-hydrolysis SIL-IS spike to validate enzymatic efficiency.
Phase 1: RNA Isolation with Artifact Suppression
Causality: Standard extraction buffers expose RNA to atmospheric oxygen and released intracellular iron, catalyzing Fenton chemistry and creating artificial 8-NO2-G/8-OH-G.
-
Lyse cells/tissue in TRIzol reagent supplemented with 100 µM Deferoxamine (DFO) (iron chelator) and 20 mM Butylated hydroxytoluene (BHT) (radical scavenger).
-
Isolate total RNA following standard phase-separation protocols.
-
Purify mRNA using oligo(dT) magnetic beads to remove ribosomal RNA (rRNA), which otherwise heavily dilutes the epitranscriptomic signal of low-abundance mRNAs.
Phase 2: Chemical Reduction
Causality: 8-Nitroguanosine degrades rapidly at temperatures above 40°C. We reduce it to 8-aminoguanosine to ensure structural integrity during the subsequent 37°C enzymatic digestion.
-
Resuspend 1–5 µg of purified mRNA in 20 µL of 50 mM Tris-HCl buffer (pH 7.4).
-
Add freshly prepared Sodium Hydrosulfite (Na₂S₂O₄) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour in the dark.
-
Clean up the RNA using a standard spin column (e.g., Zymo RNA Clean & Concentrator) to remove the reducing agent.
Phase 3: Enzymatic Hydrolysis & SIL-IS Spiking
Causality: Nuclease P1 requires a mildly acidic pH (~5.5) and Zinc ions, while Alkaline Phosphatase prefers an alkaline pH (~8.0). To avoid sequential buffer exchanges that cause sample loss, we utilize a universal Ammonium Acetate buffer (pH 6.5) where both enzymes retain >80% activity.
-
SIL-IS Spike: Add exactly 1.0 pmol of 8-Aminoguanosine-13C2,15N to the RNA sample. (Spiking before hydrolysis ensures the heavy standard undergoes the exact same thermal and enzymatic stresses as the endogenous RNA).
-
Denature the RNA at 95°C for 3 minutes, then immediately snap-cool on ice to prevent secondary structure refolding.
-
Add 10 µL of 100 mM Ammonium Acetate (pH 6.5) containing 2 mM ZnCl₂.
-
Add 1.0 U of Nuclease P1 (cleaves single-stranded RNA into 5'-mononucleotides) and 1.0 U of Calf Intestinal Alkaline Phosphatase (CIP) (dephosphorylates nucleotides into free nucleosides).
-
Incubate at 37°C for 2 hours.
-
Filter the hydrolysate through a 10 kDa MWCO centrifugal filter to remove enzymes prior to LC-MS/MS injection.
Self-validating sample preparation workflow for epitranscriptomic mapping of 8-aminoguanosine.
UPLC-MS/MS Parameters & Quantitative Data Presentation
Chromatographic separation is performed on a reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm) to resolve 8-aminoguanosine from canonical nucleosides (A, U, C, G) and other modifications .
Table 1: Mobile Phase Gradient Elution Profile
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 0.30 | 98.0 | 2.0 | Initial |
| 2.0 | 0.30 | 98.0 | 2.0 | Linear |
| 8.0 | 0.30 | 85.0 | 15.0 | Linear |
| 10.0 | 0.30 | 10.0 | 90.0 | Linear |
| 12.0 | 0.30 | 98.0 | 2.0 | Step (Equilibration) |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
The mass shift induced by the ¹³C₂ and ¹⁵N labels (+3 Da) allows distinct mass filtering in Q1, while yielding highly specific base fragments in Q3 following the collision-induced cleavage of the ribose moiety (-132 Da).
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 8-Aminoguanosine (Light) | 299.1 [M+H]⁺ | 167.1 [Base+H]⁺ | 18 | 50 |
| 8-Aminoguanosine-¹³C₂,¹⁵N (Heavy) | 302.1 [M+H]⁺ | 170.1 [Base+H]⁺ | 18 | 50 |
| Canonical Guanosine (Control) | 284.1 [M+H]⁺ | 152.1 [Base+H]⁺ | 15 | 50 |
Data Analysis & Causality
To calculate the absolute amount of 8-aminoguanosine per sample, integration of the chromatographic peaks must be performed using the established MRM transitions.
-
Calculate the Response Ratio: Divide the Area Under the Curve (AUC) of the Light peak (endogenous 8-aminoguanosine) by the AUC of the Heavy peak (8-Aminoguanosine-13C2,15N).
-
Absolute Quantification: Multiply the Response Ratio by the known amount of SIL-IS spiked into the sample (e.g., 1.0 pmol).
-
Normalization: Normalize the absolute amount of 8-aminoguanosine to the total amount of canonical Guanosine (measured via UV trace at 254 nm or a separate MS transition) to report the modification density (e.g., x modifications per 10⁶ Guanosines).
Troubleshooting Note: If the Light/Heavy ratio fluctuates wildly between technical replicates, it indicates poor enzymatic hydrolysis. Because the SIL-IS is spiked before hydrolysis, incomplete digestion of the RNA polymer will lower the Light signal while the Heavy signal (which is already a free nucleoside) remains constant. This self-validating feature immediately alerts the analyst to matrix-induced enzyme inhibition.
References
-
Chmielowska-Bąk, J., et al. (2016). Oxidative and Nitrative RNA Modifications in Plants. ResearchGate. Available at:[Link]
-
Byun, J., et al. (2001). 8-Nitro-2'-deoxyguanosine, a Specific Marker of Oxidation by Reactive Nitrogen Species, Is Generated by the Myeloperoxidase−Hydrogen Peroxide−Nitrite System of Activated Human Phagocytes. Biochemistry. Available at:[Link]
-
Jora, M., et al. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. National Institutes of Health (PMC). Available at:[Link]
-
Jackson, E. K., et al. (2018). 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects. National Institutes of Health (PMC). Available at:[Link]
incorporation of 8-Aminoguanosine-13C2,15N into synthetic oligonucleotides
Application Note: Site-Specific Incorporation of 8-Aminoguanosine-13C2,15N into Synthetic Oligonucleotides for Structural NMR Studies
Executive Summary
The incorporation of modified nucleobases into synthetic oligonucleotides is a cornerstone of modern structural biology and nucleic acid drug development. 8-Aminoguanosine (8-NH2-G) is a uniquely powerful modification that dramatically alters the thermodynamic landscape of DNA and RNA architectures. When enriched with stable isotopes (13C2, 15N), this modified building block becomes an advanced probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to isolate and track specific atomic interactions within complex tertiary structures like G-quadruplexes and DNA triplexes without background interference[1]. This application note details the mechanistic rationale, optimized solid-phase synthesis protocols, and self-validating NMR workflows required to successfully utilize 8-Aminoguanosine-13C2,15N in oligonucleotide research.
Mechanistic Rationale: Conformational Control and Isotope Dynamics
The utility of 8-NH2-G stems from two fundamental alterations to the guanosine scaffold:
-
Sterically Induced Syn Conformation : In standard purines, the glycosidic bond typically adopts an anti conformation to minimize steric hindrance. However, substitution at the C8 position with an amino group introduces severe steric repulsion between the C8-substituent and the O4' of the ribose ring[2]. To relieve this clash, the nucleoside is forced into a strongly preferred syn conformation[2]. This pre-organization is highly advantageous for stabilizing structures that require syn guanines, such as Z-DNA or specific positions within G-quadruplexes[3].
-
Enhanced Hydrogen Bonding : The exocyclic 8-amino group acts as an additional hydrogen bond donor. In the context of a DNA triplex, this group projects into the minor part of the major groove, forming stabilizing Hoogsteen hydrogen bonds that can anchor the third strand even at neutral pH[4].
-
Isotope Filtering : Natural abundance NMR of oligonucleotides suffers from severe spectral overlap. By introducing 13C and 15N at specific loci (e.g., the C8 carbon and the exocyclic 8-amino nitrogen), researchers can use heteronuclear multidimensional NMR (such as 1H-15N HMQC) to filter out the unlabeled background[1][5]. This creates a self-validating analytical system: if the 15N-coupled proton resonance shifts downfield, it provides direct, unequivocal proof that the 8-amino group is actively participating in a hydrogen bond[4][5].
Experimental Protocols: A Self-Validating Synthesis Workflow
The synthesis of oligonucleotides containing 8-NH2-G requires precise deviations from standard automated Solid-Phase Oligonucleotide Synthesis (SPOS). The electron-rich nature of the 8-aminopurine ring makes it highly susceptible to oxidation, and its steric bulk impedes standard coupling kinetics[3][4].
Phase 1: Solid-Phase Oligonucleotide Synthesis (SPOS)
-
Preparation : Dissolve the appropriately protected 5'-DMT-8-aminoguanosine-13C2,15N-3'-phosphoramidite (e.g., N2,N8-diisobutyryl protected) in anhydrous acetonitrile to a concentration of 0.1 M. Ensure the system is strictly anhydrous (<30 ppm water) to prevent phosphoramidite hydrolysis.
-
Coupling : Deliver the phosphoramidite and activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) to the solid support.
-
Extended Incubation : Causality Check — Due to the syn conformation and the steric bulk of the 8-substituent shielding the 3'-phosphorus, standard 1.5-minute coupling times will result in truncated sequences. Extend the coupling time to 6 to 10 minutes to ensure >98% stepwise coupling efficiency[3].
-
Capping & Oxidation : Proceed with standard capping (Acetic Anhydride/N-Methylimidazole) and oxidation (0.02 M I2 in THF/Pyridine/H2O).
Phase 2: Cleavage and Anti-Oxidative Deprotection
-
Resin Transfer : Transfer the synthesized solid support to a sealed cleavage vial.
-
Deprotection Cocktail : Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30%) supplemented with 0.1 M 2-mercaptoethanol [3][4].
-
Incubation : Heat the sealed vial at 55°C for 16–24 hours[3].
-
Recovery : Cool the vial to room temperature, filter the supernatant from the resin, and lyophilize the crude oligonucleotide prior to RP-HPLC purification.
Quantitative Data: Synthesis Optimization and Thermodynamic Impact
The following tables summarize the critical adjustments required for 8-NH2-G incorporation and the resulting thermodynamic impact on higher-order DNA structures.
Table 1: SPOS Parameters for 8-Aminoguanosine vs. Standard Guanosine
| Parameter | Standard dG Phosphoramidite | 8-NH2-G-13C2,15N Phosphoramidite | Mechanistic Causality |
| Coupling Time | 1.5 - 2.0 minutes | 6.0 - 10.0 minutes | Steric bulk at C8 impedes nucleophilic attack at the 3'-phosphorus[3]. |
| Deprotection Reagent | NH4OH (Standard) | NH4OH + 0.1 M 2-Mercaptoethanol | 8-NH2-G is highly electron-rich; the reducing agent prevents oxidative degradation[3][4]. |
| Deprotection Temp/Time | 55°C for 8-12 hours | 55°C for 16-24 hours | Complete removal of bulky N2, N8 protecting groups requires extended kinetics[3]. |
Table 2: Thermodynamic Impact of 8-Aminoguanine on G-Quadruplex Stability
| Oligonucleotide Construct | Modification Site | Tm (°C) in H2O (No K+) | Structural Consequence |
| Unmodified Control | None | 50.0 °C | Standard parallel quadruplex formation[3]. |
| 8-NH2-G External | 5'-Terminal Tetrad | 52.0 °C | Minimal impact; external position tolerates syn conformation[3]. |
| 8-NH2-G Internal | Internal Tetrad | > 80.0 °C | Massive stabilization; syn preference perfectly aligns with internal tetrad geometry[3]. |
Structural Validation Workflow
Caption: Workflow for the synthesis, deprotection, and NMR validation of 8-NH2-G labeled oligonucleotides.
References
-
[1] Kawashima, E., & Kamaike, K. "Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications." Mini-Reviews in Organic Chemistry. URL:
-
[5] Sowers, L. C., et al. "Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex." Nucleic Acids Research. URL:
-
[4] Aviñó, A., et al. "DNA-triplex stabilizing properties of 8-aminoguanine." Nucleic Acids Research. URL:
-
[2] Evans, J. B., et al. "Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition." Journal of Medicinal Chemistry. URL:
-
[3] Aviñó, A., et al. "Synthesis and Structural Characterization of Stable Branched DNA G-Quadruplexes Using the Trebler Phosphoramidite." Chemistry - A European Journal. URL:
Sources
how to resolve 8-Aminoguanosine-13C2,15N signal suppression in LC-MS
Technical Support Center: Resolving 8-Aminoguanosine-13C2,15N Signal Suppression in LC-MS/MS
Diagnostic Overview 8-Aminoguanosine is an endogenous guanosine metabolite and a potent prodrug that converts to 8-aminoguanine, an inhibitor of purine nucleoside phosphorylase (PNPase) with significant cardiovascular and renal implications[1][2]. Accurate quantification of 8-aminoguanosine in complex biological matrices (e.g., urine, plasma, tissue microdialysates) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing the stable isotope-labeled internal standard, 8-Aminoguanosine-13C2,15N.
However, researchers frequently encounter severe signal suppression for this standard, compromising assay linearity and lower limits of quantification (LLOQ). This technical guide provides a mechanistic understanding of Electrospray Ionization (ESI) matrix effects and delivers field-proven, self-validating protocols to restore assay sensitivity and quantitative rigor.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is the signal for 8-Aminoguanosine-13C2,15N specifically suppressed in biological matrices like urine? A1: The suppression is primarily driven by ESI matrix effects . In electrospray ionization, analytes and matrix components compete for a limited number of excess charges (protons in positive ion mode) on the surface of the evaporating droplet[3]. Because 8-aminoguanosine is a highly polar nucleoside, it exhibits poor retention on standard reversed-phase (C18) columns. Consequently, it elutes near the solvent front (void volume)—the exact chromatographic region where highly concentrated, unretained endogenous salts and polar lipids elute. These matrix components outcompete the 8-Aminoguanosine-13C2,15N for charge, leading to a drastic reduction in gas-phase ions and a suppressed MS signal.
Q2: I added an ion-pairing agent to improve retention on my C18 column. Why did my MS signal drop even further? A2: While ion-pairing agents (like Triethylamine/Hexafluoroisopropanol[TEA/HFIP]) successfully increase the retention of polar nucleosides on reversed-phase columns, they are notorious for causing MS signal suppression[4]. High concentrations of these reagents increase the surface tension of the ESI droplets, hindering droplet fission and ion evaporation. Furthermore, the ion-pairing agents themselves compete for ionization. If ion-pairing is strictly required, you must titrate the concentration to the absolute minimum required for retention (e.g., <2 mM TEA) to balance chromatographic resolution with MS sensitivity[4].
Q3: Is HILIC a better alternative for 8-aminoguanosine quantification? A3: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar nucleosides[5][6]. HILIC operates with a highly organic mobile phase (typically >80% acetonitrile), which dramatically enhances ESI desolvation efficiency. More importantly, the retention mechanism is inverted compared to reversed-phase: polar analytes like 8-aminoguanosine are strongly retained and elute well after the solvent front, completely bypassing the primary matrix suppression zone[6].
Q4: Could my LC hardware be contributing to the signal loss? A4: Yes. Nucleosides, particularly those with phosphate groups or specific structural conformations, can chelate to the exposed metal oxides (Fe, Ni) in standard stainless-steel LC flow paths. This leads to adsorption and peak tailing, which mimics ion suppression. Utilizing bioinert or metal-free column hardware (e.g., PEEK-lined) can recover signal strength and improve peak symmetry[7].
Part 2: Visualizations of Mechanisms and Workflows
Mechanism of ESI signal suppression by matrix competition.
Step-by-step workflow to resolve nucleoside LC-MS signal suppression.
Part 3: Self-Validating Experimental Protocols
Protocol A: Post-Column Infusion to Map the Suppression Zone Purpose: To empirically validate whether your current chromatographic method suffers from matrix-induced suppression at the exact retention time of 8-Aminoguanosine-13C2,15N.
-
Setup: Connect a syringe pump to a T-zero union placed between the LC column outlet and the MS source inlet.
-
Infusion: Continuously infuse a pure solution of 8-Aminoguanosine-13C2,15N (e.g., 100 ng/mL at 10 µL/min) into the LC effluent.
-
Injection: Inject a blank biological matrix extract (e.g., extracted human urine or plasma) using your standard LC gradient.
-
Analysis: Monitor the MRM transition for the internal standard.
-
Interpretation: A steady baseline indicates no suppression. A sudden dip in the baseline indicates a suppression zone. If the retention time of 8-aminoguanosine falls within this dip, you must alter your chromatography (see Protocol B) or improve sample cleanup[3].
Protocol B: Optimized HILIC-MS/MS Workflow Purpose: To maximize retention and ionization efficiency of 8-aminoguanosine while minimizing matrix effects.
-
Sample Preparation: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to remove neutral lipids and anionic interferences. Elute with 5% ammonium hydroxide in methanol, evaporate under nitrogen, and reconstitute in 90% Acetonitrile.
-
Column Selection: Use a Zwitterionic HILIC or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[5].
-
Mobile Phase Configuration:
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Start at 95% B. Hold for 1 minute, then ramp down to 50% B over 5 minutes to elute the polar nucleosides.
-
MS Optimization: Ensure the ESI source temperature and desolvation gas flow are maximized to efficiently vaporize the highly organic mobile phase.
Part 4: Quantitative Data Presentation
Table 1: Impact of Chromatographic Strategies on 8-Aminoguanosine LC-MS/MS Performance
| Chromatographic Mode | Typical Mobile Phase | 8-AG Retention (k') | Matrix Suppression Risk | MS Sensitivity | Recommendation |
| Reversed-Phase (C18) | Water / Methanol + 0.1% FA | Poor (< 1.0) | High (Co-elutes with void salts) | Low | Not Recommended |
| Ion-Pairing RP | Water / ACN + TEA/HFIP | Good (> 3.0) | Moderate | Low (Reagent suppresses ESI) | Use only if necessary |
| HILIC (Zwitterionic) | ACN / Water + 10mM Amm. Formate | Excellent (> 4.0) | Low (Elutes past void volume) | High (Organic enhances ESI) | Highly Recommended |
References
-
Jackson EK, Gillespie DG, Mi Z. "8-Aminopurines in the Cardiovascular and Renal Systems and Beyond" Hypertension.
-
Bilan VP, et al. "Purine Nucleoside Phosphorylase Inhibition Attenuates the Progression of Anemia and Organ Damage in Sickle Cell Mice" Blood - ASH Publications.
-
AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis" AMSbiopharma.
-
Waters Corporation. "Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns" Waters Corporation.
-
Su D, et al. "Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry" PubMed.
-
Spectroscopy Online. "Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications" Spectroscopy Online.
-
LCGC International. "An Uncommon Fix for LC–MS Ion Suppression" LCGC International.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Electrospray Ionization for 8-Aminoguanosine-¹³C₂,¹⁵N
Welcome to the technical support resource for the analysis of 8-Aminoguanosine-¹³C₂,¹⁵N via Electrospray Ionization (ESI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to enhance ionization efficiency and ensure data integrity.
Section 1: Foundational Principles of ESI for Modified Nucleosides
Electrospray ionization is a soft ionization technique ideal for polar and thermally labile molecules like nucleosides.[1][2] The process involves the formation of gas-phase ions from a liquid solution, which is governed by several key factors including the analyte's physicochemical properties and the instrumental parameters.[3] 8-Aminoguanosine, a polar guanosine analog, is well-suited for ESI analysis. The incorporation of stable isotopes (¹³C and ¹⁵N) provides an excellent internal standard for quantification, as it has nearly identical physicochemical properties to its unlabeled counterpart, ensuring co-elution and similar ionization behavior while minimizing matrix effects.[4]
The ESI Process for 8-Aminoguanosine-¹³C₂,¹⁵N
The ionization of 8-Aminoguanosine-¹³C₂,¹⁵N in ESI typically occurs in positive ion mode through protonation, forming the [M+H]⁺ ion. The efficiency of this process is highly dependent on the mobile phase composition and the settings of the ESI source.
Caption: Workflow of the electrospray ionization process for 8-Aminoguanosine.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the ESI-MS analysis of 8-Aminoguanosine-¹³C₂,¹⁵N in a question-and-answer format.
Issue 1: Low or No Signal Intensity
Q: I am observing a very weak or no signal for my 8-Aminoguanosine-¹³C₂,¹⁵N standard. What are the likely causes and how can I fix this?
A: Low signal intensity is a frequent challenge in ESI-MS.[5] The causes can be broadly categorized into mobile phase issues, improper source settings, or problems with the analyte itself.
Causality & Solution Pathway:
-
Mobile Phase pH and Composition:
-
Why it matters: Efficient protonation of 8-aminoguanosine in positive ion mode requires an acidic mobile phase. The pKa of the most basic site on guanosine is around 9.2, and the additional amino group at the 8-position influences its basicity. To ensure the analyte is in its charged form, the mobile phase pH should be at least two units below the analyte's pKa.[6]
-
Protocol:
-
Ensure an acidic mobile phase. A volatile acid like formic acid is an excellent choice as it enhances protonation. Start with a concentration of 0.1% formic acid in both the aqueous and organic mobile phases.
-
Optimize organic solvent. Acetonitrile is often preferred over methanol for ESI due to its lower surface tension, which promotes the formation of smaller droplets and more efficient desolvation.
-
Check for contaminants. Non-volatile salts or detergents in your mobile phase can severely suppress the analyte signal.[6] Always use high-purity, LC-MS grade solvents and additives.
-
-
-
ESI Source Parameter Optimization:
-
Why it matters: The ESI source parameters control the physical processes of droplet formation, desolvation, and ion transfer.[7][8] Generic settings are often not optimal for a specific analyte.
-
Protocol: Perform a systematic optimization of the following parameters by infusing a standard solution of your analyte (e.g., 100 ng/mL) and monitoring the signal intensity.
-
| Parameter | Typical Starting Range | Rationale for Optimization |
| Capillary Voltage | 3.0–5.0 kV (Positive Mode) | Sets the electric field for droplet charging. Too low results in poor ionization; too high can cause electrical discharge (corona discharge), leading to signal instability.[6] |
| Drying Gas Temp. | 250–450 °C | Aids in solvent evaporation from the droplets. Too low leads to incomplete desolvation and cluster formation; too high can cause thermal degradation of the analyte. |
| Drying Gas Flow | 5–15 L/min | Removes the solvent vapor. Higher flow rates enhance desolvation but can also decrease sensitivity by blowing ions away from the MS inlet. |
| Nebulizer Pressure | 20–60 psi | Assists in forming a fine spray of droplets. Higher pressure leads to smaller droplets and better desolvation but can also cause ion suppression. |
-
Analyte Concentration and Stability:
-
Why it matters: If the analyte concentration is too low, the signal will be weak.[5] Conversely, excessively high concentrations can lead to detector saturation or ion suppression. 8-Aminoguanosine is generally stable, but degradation can occur under harsh conditions.
-
Protocol:
-
Verify concentration. Prepare fresh dilutions of your standard from a trusted stock solution.
-
Check for degradation. Analyze a freshly prepared sample and compare it to an older one. If degradation is suspected, store stock solutions at -20°C or lower and minimize freeze-thaw cycles.
-
-
Issue 2: Inconsistent Signal/Poor Reproducibility
Q: My signal intensity for 8-Aminoguanosine-¹³C₂,¹⁵N is fluctuating between injections. What could be causing this instability?
A: Signal instability can stem from an unstable spray, issues with the LC system, or ion suppression effects from the matrix.
Causality & Solution Pathway:
-
Unstable Electrospray:
-
Why it matters: A stable Taylor cone is crucial for consistent ion generation.[9] Fluctuations in the spray can be caused by a dirty or improperly positioned spray needle, or by inappropriate source parameters.
-
Protocol:
-
Inspect the spray needle. A clogged or dirty needle will produce an erratic spray. Clean or replace it as needed.
-
Optimize the sprayer position. The distance of the needle from the MS inlet can impact signal stability. Smaller, more polar analytes often benefit from a farther position.[6]
-
Re-optimize source voltage. An excessively high capillary voltage can lead to an unstable spray or corona discharge.[6] Try reducing the voltage slightly.
-
-
-
LC System Issues:
-
Why it matters: Inconsistent flow from the LC pumps can lead to fluctuating analyte concentrations entering the ESI source. Air bubbles in the system are a common culprit.
-
Protocol:
-
Purge the LC pumps. Manually purge all solvent lines to remove any trapped air bubbles.[9]
-
Check for leaks. Inspect all fittings for any signs of leakage, which can cause pressure fluctuations.
-
Ensure proper mobile phase mixing. If using a gradient, ensure the mixer is functioning correctly.
-
-
Issue 3: Adduct Formation
Q: I am observing significant [M+Na]⁺ or [M+K]⁺ adducts, which is reducing the intensity of my target [M+H]⁺ ion. How can I minimize this?
A: Adduct formation is common in ESI and occurs when the analyte associates with cations present in the mobile phase or from the sample matrix.[10][11] This splits the ion current between multiple species, reducing the sensitivity for your target ion.
Causality & Solution Pathway:
-
Sources of Cations:
-
Why it matters: Sodium and potassium ions are ubiquitous and can be introduced from glassware, mobile phase additives, or the sample itself.[6]
-
Protocol:
-
Use high-purity reagents. Ensure all mobile phase components are LC-MS grade.
-
Avoid glass. Use plastic vials and containers whenever possible to minimize leaching of sodium ions.[6]
-
Introduce a proton source. The presence of a strong proton donor (like formic acid) will promote the formation of [M+H]⁺ and outcompete the formation of metal adducts. If you are already using 0.1% formic acid, the issue is likely contamination.
-
Consider adding ammonium formate/acetate. In some cases, adding a low concentration (e.g., 5-10 mM) of ammonium formate or acetate can help by providing a high concentration of NH₄⁺ ions, which can form [M+NH₄]⁺ adducts that are often less stable and can help suppress sodium/potassium adducts.[12]
-
-
Caption: A troubleshooting decision tree for common ESI-MS issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Does the ¹³C and ¹⁵N labeling on 8-Aminoguanosine affect its ionization efficiency compared to the unlabeled analog?
A: No, the effect on ionization efficiency is negligible. Stable isotope labels like ¹³C and ¹⁵N do not significantly alter the physicochemical properties of the molecule, such as its pKa or surface activity.[4] This is a key advantage of using them as internal standards, as they behave almost identically to the unlabeled analyte during chromatography and ionization.[13] Any minor differences are typically not observable under standard ESI conditions.
Q2: What is the best ionization mode, positive or negative, for 8-Aminoguanosine-¹³C₂,¹⁵N?
A: Positive ion mode is strongly recommended. The guanosine structure contains several basic nitrogen atoms that are readily protonated in an acidic mobile phase to form a stable positive ion ([M+H]⁺).[14] While negative ion mode is possible through deprotonation, it generally yields lower sensitivity for this class of compounds.
Q3: Can I use trifluoroacetic acid (TFA) as a mobile phase modifier?
A: It is strongly discouraged. While TFA is an excellent ion-pairing agent for chromatography, it is a notorious signal suppressor in ESI-MS. TFA has a high surface tension and forms strong ion pairs with the analyte in the gas phase, preventing the analyte from becoming a free ion. Stick with volatile modifiers like formic acid or acetic acid for MS applications.
Q4: My sample is in a complex matrix (e.g., plasma, urine). How does this affect my analysis?
A: Complex matrices can cause significant ion suppression, where other components in the sample co-elute with your analyte and compete for ionization.[6] The use of the stable isotope-labeled internal standard (8-Aminoguanosine-¹³C₂,¹⁵N) is the best way to correct for this.[15] Since the internal standard experiences the same degree of suppression as the analyte, the ratio of their signals remains constant, allowing for accurate quantification. Additionally, employing a robust sample preparation technique (e.g., solid-phase extraction) is crucial to remove as much of the matrix as possible before analysis.[6]
References
-
How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.). CIL Isotec. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]
-
Basic principle from electrospray ionization to soft ionization mass spectrometry and development of ion source:part Ⅰ. (n.d.). ChemRxiv. Retrieved from [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). ACS Publications. Retrieved from [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, December 4). PubMed. Retrieved from [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023, May 1). Mad Barn. Retrieved from [Link]
-
Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. (2023, April 13). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Nucleobases Nucleosides & Nucleotides. (n.d.). MAC-MOD. Retrieved from [Link]
-
Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8). LCGC. Retrieved from [Link]
-
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016, December 1). PMC. Retrieved from [Link]
-
Isotope-coded ESI-enhancing derivatization reagents for differential analysis, quantification and profiling of metabolites in biological samples by LC/MS: A review. (2016, October 25). PubMed. Retrieved from [Link]
-
The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. (2021, October 23). Taylor & Francis Online. Retrieved from [Link]
-
8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. (2022, May 24). PubMed. Retrieved from [Link]
-
8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. (2023, July 28). Hypertension. Retrieved from [Link]
-
Optimizing the Agilent Multimode Source. (n.d.). Agilent. Retrieved from [Link]
-
Stronger ESI signal for deuterated substances. (2020, June 18). Chemistry Stack Exchange. Retrieved from [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC. Retrieved from [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023, July 30). PubMed. Retrieved from [Link]
-
Low signal in ESI negative ion mode - WKB64035. (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats. (2022, May 10). PubMed. Retrieved from [Link]
-
ESI-MS Characterization of a Novel Pyrrole-Inosine Nucleoside that Interacts with Guanine Bases. (n.d.). PMC. Retrieved from [Link]
-
Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. (2024, January 8). MDPI. Retrieved from [Link]
-
8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. (2024, October 21). Hypertension. Retrieved from [Link]
-
Ionization Enhancement in Atmospheric Pressure Chemical Ionization and Suppression in Electrospray Ionization between Target Drugs and Stable-Isotope Labeled Internal Standards in Quantitative Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on... (n.d.). ResearchGate. Retrieved from [Link]
-
Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. (2022, May 10). PMC. Retrieved from [Link]
-
Tips for Optimizing Key Parameters in LC–MS. (2016, December 1). LCGC International. Retrieved from [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? (2023, February 2). Biotage. Retrieved from [Link]
-
New Approach Combining Molecular Fingerprints and Machine Learning to Estimate Relative Ionization Efficiency in Electrospray Ionization. (2020, April 14). ACS Omega. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
What is the solution to the low intensity problem of lc-ms/ms?? (2021, January 22). ResearchGate. Retrieved from [Link]
-
pH Effects on Electrospray Ionization Efficiency. (2016, December 13). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. (n.d.). ACS Publications. Retrieved from [Link]
-
Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. (n.d.). HPLC HINTS and TIPS for CHROMATOGRAPHERS. Retrieved from [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PMC. Retrieved from [Link]
-
Nucleosides as Excellent Molecules for Teaching the Basics and Capabilities of Electrospray Ionization Mass Spectrometry. (2024, January 20). Journal of Chemical Education. Retrieved from [Link]
Sources
- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ukisotope.com [ukisotope.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. niu.edu [niu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. madbarn.com [madbarn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 8-Aminoguanosine-13C2,15N Plasma Extraction
Introduction: 8-Aminoguanosine is a potent purine nucleoside phosphorylase (PNPase) inhibitor and a known diuretic and natriuretic agent[1]. In pharmacokinetic and metabolomic studies, 8-Aminoguanosine-13C2,15N serves as a critical stable isotope-labeled internal standard (SIL-IS) to accurately quantify endogenous or administered purines via LC-MS/MS[2]. However, its highly polar nature—characterized by the ribose ring and the C8-amino group—presents significant extraction challenges from complex matrices like human or animal plasma. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to resolve poor extraction recovery.
Section 1: Expert Q&A - Root Cause Analysis
Q1: Why does 8-Aminoguanosine-13C2,15N exhibit <30% recovery when using standard Reversed-Phase (C18) Solid Phase Extraction (SPE)? The Causality: Standard C18 SPE relies on hydrophobic interactions to retain analytes while polar matrix components are washed away. 8-Aminoguanosine is highly hydrophilic. When loaded onto a C18 sorbent in an aqueous state, the compound fails to partition into the hydrophobic stationary phase and is prematurely eluted in the loading or initial aqueous wash steps. The Solution: Transition to Hydrophilic-Phase Extraction (HPE) or HILIC-SPE. By utilizing an aminopropyl or bare silica bonded phase, the sample can be loaded in high organic conditions (promoting retention of polar compounds) and eluted with a highly eluotropic aqueous buffer[3].
Q2: We use Acetonitrile (3:1 v/v) for Protein Precipitation (PPT), but recovery remains inconsistent and low. What is the mechanistic failure here? The Causality: While Acetonitrile (ACN) effectively denatures plasma proteins, adding 3 to 4 volumes of ACN creates a >75% organic environment. Highly polar nucleosides have limited solubility in high-organic mixtures. Consequently, 8-aminoguanosine co-precipitates with the protein pellet or physically crashes out of the solution, leading to irreversible physical loss. The Solution: Utilize an Acidic PPT approach. Using 0.4 M Perchloric Acid (PCA) efficiently precipitates proteins while maintaining an aqueous environment where 8-aminoguanosine remains highly soluble[4].
Q3: How can I definitively determine if my issue is poor extraction recovery or matrix-induced ion suppression? The Causality: Because 13C2,15N is an internal standard, its absolute signal dictates the robustness of your assay's limits of detection (LOD/LOQ). A low MS/MS signal could stem from physical loss during extraction (True Recovery) or ionization suppression from co-eluting plasma phospholipids (Matrix Effect). The Solution: Implement a self-validating recovery protocol. By mathematically comparing the peak areas of samples spiked before extraction, samples spiked after extraction, and neat standards, you can isolate the exact point of signal loss.
Section 2: Visual Diagnostics & Workflows
Caption: Diagnostic workflow to isolate extraction loss from matrix suppression.
Caption: Mechanistic comparison of organic versus acidic protein precipitation.
Section 3: Self-Validating Experimental Protocols
Protocol A: Acidic Protein Precipitation (PCA) for Polar Nucleosides This method leverages acidic conditions to denature proteins while keeping the highly polar 8-Aminoguanosine-13C2,15N in an aqueous, completely soluble state[4].
-
Quenching & Precipitation: Transfer 50 µL of human or animal plasma into a low-bind microcentrifuge tube. Add 50 µL of ice-cold 0.4 M Perchloric Acid (PCA).
-
Disruption: Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of any protein-analyte binding.
-
Centrifugation: Centrifuge the homogenate at 15,000 × g for 10 minutes at 4°C.
-
Neutralization: Transfer 80 µL of the clear supernatant to a new tube. Add 5 µL of 2 M Potassium Carbonate (K₂CO₃) to neutralize the acid. (Note: Potassium perchlorate will precipitate as a white salt).
-
Final Clarification: Centrifuge again at 15,000 × g for 5 minutes.
-
Analysis: Transfer the supernatant to an LC vial. Inject directly onto a HILIC or specialized polar-RP LC-MS/MS system.
Protocol B: Self-Validating Recovery Assessment To ensure the integrity of your extraction, prepare three distinct sample sets (A, B, and C) to calculate Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effect (ME).
-
Set A (Neat Standard): Spike 8-Aminoguanosine-13C2,15N into the final reconstitution solvent (e.g., mobile phase) at the target concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma using Protocol A. Spike the supernatant with 8-Aminoguanosine-13C2,15N at the target concentration.
-
Set C (Pre-Extraction Spike): Spike blank plasma with 8-Aminoguanosine-13C2,15N. Extract the sample using Protocol A.
-
Calculations:
-
Matrix Effect (ME): (Area B / Area A) × 100. (Target: 85% - 115%)
-
Extraction Recovery (RE): (Area C / Area B) × 100. (Target: >80%)
-
Process Efficiency (PE): (Area C / Area A) × 100.
-
Section 4: Quantitative Data & Troubleshooting Matrices
Table 1: Comparison of Extraction Techniques for 8-Aminoguanosine
| Extraction Method | Mechanism of Action | Typical Recovery (%) | Primary Failure Mode | Recommended Use Case |
| Standard C18 SPE | Hydrophobic partitioning | < 30% | Analyte lost in aqueous wash | Non-polar metabolites |
| Organic PPT (100% ACN) | Solvent-induced denaturation | 40% - 60% | Analyte co-precipitation | Lipids, hydrophobic drugs |
| Acidic PPT (0.4 M PCA) | pH-induced denaturation | 89% - 98% | Requires neutralization | Polar nucleosides/nucleotides |
| HILIC-SPE | Hydrophilic interaction | 85% - 95% | Sorbent drying out | Highly polar, salt-sensitive MS |
Table 2: Recovery and Matrix Effect Evaluation (Protocol B Results)
| Sample Set | Peak Area (Mean ± SD) | Calculated Metric | Result (%) | Interpretation |
| Set A (Neat) | 150,000 ± 4,500 | N/A | N/A | Baseline system response |
| Set B (Post-Spike) | 142,500 ± 5,200 | Matrix Effect (ME) | 95.0% | Negligible ion suppression |
| Set C (Pre-Spike) | 135,000 ± 6,100 | Extraction Recovery (RE) | 94.7% | Highly efficient extraction |
| Overall | N/A | Process Efficiency (PE) | 90.0% | Robust assay performance |
Note: Data represents expected optimal performance when utilizing the Acidic PPT workflow for purine nucleosides,[4].
References
-
Jackson EK, Mi Z. "8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity." OphEd / Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
Jackson EK, et al. "8-Aminoguanine and its actions in the metabolic syndrome." ResearchGate. URL:[Link]
-
"Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis." LCGC International. URL: [Link]
-
Liu R, et al. "Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
"UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine." PMC. URL: [Link]
Sources
optimal storage conditions to maintain 8-Aminoguanosine-13C2,15N isotopic stability
Welcome to the specialized technical support center for the handling, storage, and troubleshooting of 8-Aminoguanosine-13C2,15N . This isotopically labeled compound is a critical internal standard used in absolute quantification via LC-MS/MS, metabolic tracing, and assays evaluating purine nucleoside phosphorylase (PNPase) inhibition[1][2].
While stable isotopes (13C, 15N) are intrinsically non-radioactive and do not decay, the molecular scaffold of modified nucleosides is highly susceptible to chemical degradation[3][4]. This guide provides field-proven, self-validating protocols to ensure absolute isotopic and molecular integrity during your experiments.
Core Principles of Molecular & Isotopic Stability
The stability of 8-Aminoguanosine-13C2,15N relies on understanding the causality of its degradation. The addition of an electron-donating amino group at the C8 position of the purine ring increases the electron density of the molecule. While this structural modification makes it a potent pharmacological agent[1], it simultaneously lowers the activation energy required for oxidative degradation and glycosidic bond hydrolysis compared to canonical guanosine.
When utilizing this compound as a Stable Isotope-Labeled Internal Standard (SILIS)[2][5], any degradation of the molecular scaffold alters its mass-to-charge ratio (m/z), effectively removing it from your Multiple Reaction Monitoring (MRM) transition window and skewing quantitative results.
Quantitative Storage Stability Data
The following table synthesizes the optimal storage conditions required to prevent temperature-dependent decay and concentration shifts caused by solvent evaporation[4][6].
| Storage State | Temperature | Container Type | Max Recommended Duration | Primary Risk Factor |
| Lyophilized Powder | -20°C to -80°C | Desiccated, Amber Glass | > 2 Years | Moisture absorption, Oxidation |
| Aqueous Stock (10 mM) | -80°C | Gas-tight Cryovial | 6 Months | Negligible |
| Aqueous Stock (10 mM) | -20°C | Gas-tight Cryovial | 2 - 3 Weeks | Slow hydrolysis / Deamination[6] |
| Working Dilution (10 µM) | 4°C to 8°C | 96-well plate (foil sealed) | < 24 Hours | Evaporation, Oxidation[4] |
| Working Dilution (10 µM) | 20°C (Auto-sampler) | Crimp-top glass vial | < 12 Hours | Rapid chemical degradation[4] |
Experimental Workflows: Self-Validating Preparation Protocol
To ensure trustworthiness in your quantification, the preparation of 8-Aminoguanosine-13C2,15N must follow a strict, self-validating aliquoting workflow. This prevents repeated freeze-thaw cycles, which are known to cause significant technical variability in heavy-labeled metabolite standards[6].
Step 1: Reconstitution under Inert Conditions
-
Equilibrate the lyophilized vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.
-
Reconstitute in LC-MS grade water or 5% Methanol to a stock concentration of 10 mM.
-
Causality Check: Avoid highly acidic or basic solvents, as extreme pH accelerates the hydrolysis of the N-glycosidic bond linking the purine base to the ribose sugar.
Step 2: Single-Use Aliquoting
-
Immediately divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in gas-tight, low-bind polypropylene cryovials.
-
Self-Validation Step: Reserve one aliquot specifically for a "Freeze-Thaw QC." Subject this vial to three rapid freeze-thaw cycles and inject it alongside a fresh thaw. If the peak area drops by >5%, your laboratory's specific handling environment requires stricter temperature controls.
Step 3: Argon/Nitrogen Purging
-
Gently blow a stream of Argon or high-purity Nitrogen gas over the open vials for 3-5 seconds to displace ambient oxygen.
-
Cap immediately. This mitigates the oxidation of the vulnerable 8-amino group.
Step 4: Cryogenic Storage
-
Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage[4][6].
Workflow for the reconstitution and cryogenic storage of 8-Aminoguanosine-13C2,15N.
Troubleshooting & FAQs
Q: Why is the LC-MS/MS peak area for my internal standard decreasing steadily over a 48-hour auto-sampler run?
A: This is a classic symptom of either evaporation or temperature-dependent decay. Modified nucleosides are highly susceptible to degradation when stored in aqueous solutions at room temperature (20°C) or even at 8°C over extended periods[4]. Furthermore, if you are using 96-well plates, standard foil seals are rarely completely gas-tight, leading to micro-evaporation that artificially concentrates the sample, or oxygen ingress that degrades it[4]. Actionable Fix: Keep your auto-sampler chilled to 4°C. For runs exceeding 24 hours, split your samples into separate batches and only thaw the internal standard immediately before adding it to the extraction matrix.
Q: Can the 13C and 15N isotopes "scramble" or decay during storage, causing a loss of signal?
A: No. Stable isotopes like 13C and 15N are non-radioactive and do not decay over time[3]. The loss of signal is entirely due to the chemical degradation of the 8-Aminoguanosine molecule itself, not the isotopes. When the molecule undergoes hydrolysis (losing the ribose sugar) or deamination, the resulting fragment has a different mass, which your mass spectrometer's quadrupole filters out.
Q: I stored my working stock at -20°C for two months and now see a double peak in my chromatogram. What happened?
A: Storage at -20°C is insufficient for long-term preservation of modified nucleoside standards in aqueous solutions[4][6]. The double peak is likely a degradation product—such as the deaminated derivative (e.g., converting to an 8-hydroxy or canonical guanosine derivative depending on the specific reaction)—eluting at a slightly different retention time. Always store aqueous stocks at -80°C.
Logical relationship between improper storage stressors and subsequent chemical degradation pathways.
References
-
8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity National Institutes of Health (PMC) URL:[Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis National Institutes of Health (PMC) URL:[Link]
-
What Are Stable-Isotope Labeled Nucleic Acids? Silantes URL:[Link]
-
Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards National Institutes of Health (PMC) URL:[Link]
-
Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS bioRxiv URL:[Link]
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA ACS Omega URL:[Link]
Sources
- 1. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 4. Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS | bioRxiv [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase Gradients for 8-Aminoguanosine-13C2,15N Retention
Welcome to the technical support resource for the analysis of 8-Aminoguanosine and its stable isotope-labeled internal standard, 8-Aminoguanosine-13C2,15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing HPLC and UHPLC mobile phase gradients. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your method development and resolve common analytical challenges.
Understanding the Analyte: 8-Aminoguanosine
8-Aminoguanosine is a modified purine nucleoside. Its structure, featuring a polar ribose sugar and a guanosine base with an additional amino group, renders it a highly polar and water-soluble compound.[1] This inherent polarity is a critical factor influencing its chromatographic behavior. The isotopically labeled 8-Aminoguanosine-13C2,15N is designed to co-elute with the unlabeled analyte, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value/Characteristic | Implication for Chromatography |
| Polarity | High | Poor retention in traditional reversed-phase (RP) chromatography; good candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3] |
| Solubility | More soluble in water than 8-aminoguanine. Soluble in DMSO and hot water.[1][4] | Affects sample preparation and the choice of injection solvent. |
| pKa (predicted for similar compounds) | A predicted pKa of ~13 for 8-Bromoguanosine suggests 8-Aminoguanosine is likely basic.[5] | The ionization state, and therefore retention, will be highly dependent on the mobile phase pH.[6][7][8] |
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: I am starting method development for 8-Aminoguanosine. Should I use Reversed-Phase (RP) or HILIC chromatography?
A1: The choice between RP and HILIC depends on your specific analytical goals and available instrumentation.
-
Reversed-Phase (RP) Chromatography: Due to its high polarity, 8-Aminoguanosine will likely have low retention on standard C18 columns with typical mobile phases.[2][9] However, RP methods can be successful, especially with columns designed for polar analytes or by using highly aqueous mobile phases.[3] An established UPLC-MS method for 8-aminopurines utilizes a C18 column with an acetic acid/methanol gradient, demonstrating the viability of this approach.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred technique for highly polar compounds like 8-Aminoguanosine.[2][3] It uses a polar stationary phase and a high organic mobile phase, promoting retention of polar analytes.[11]
The following decision tree can guide your initial choice:
Caption: Decision tree for selecting an initial chromatographic mode.
Q2: How do I choose the right mobile phase additives for my analysis?
A2: Mobile phase additives are crucial for controlling pH and improving peak shape.
-
For LC-MS applications, volatile additives are essential. Ammonium formate and ammonium acetate are excellent choices.[1] They are soluble in high organic content mobile phases used in HILIC and are compatible with mass spectrometry.
-
For UV detection, non-volatile buffers like phosphate can be used in RP-HPLC, but they are not MS-friendly.
-
Acidic modifiers like formic acid or acetic acid are commonly used to control pH in the acidic range.[7][12] This is often beneficial for the retention of basic compounds like 8-Aminoguanosine in RP-HPLC by suppressing the ionization of silanol groups on the stationary phase.[8]
Q3: What is a good starting gradient for an RP-HPLC analysis of 8-Aminoguanosine?
A3: Based on published methods for similar compounds, a good starting point for a C18 column would be:
-
Mobile Phase A: 0.1% Formic Acid or 1% Acetic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: Start with a high aqueous content (e.g., 98% A) and gradually increase the organic content (B).
Here is a sample starting gradient:
| Time (min) | %A | %B |
| 0.0 | 98 | 2 |
| 10.0 | 70 | 30 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 98 | 2 |
| 18.0 | 98 | 2 |
Q4: What is a good starting gradient for a HILIC analysis of 8-Aminoguanosine?
A4: For HILIC, you will start with a high organic mobile phase and increase the aqueous content to elute the analyte.
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Gradient: Start with a low aqueous content (e.g., 5% B) and gradually increase it.
Here is a sample starting gradient:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 8.0 | 60 | 40 |
| 9.0 | 50 | 50 |
| 10.0 | 95 | 5 |
| 15.0 | 95 | 5 |
Troubleshooting Guide
Reversed-Phase (RP) Chromatography Issues
Problem: Poor or no retention of 8-Aminoguanosine.
-
Cause: 8-Aminoguanosine is highly polar and has low affinity for the non-polar C18 stationary phase.[2][9] Another potential issue is "hydrophobic collapse" or "dewetting" of the stationary phase if the mobile phase is too aqueous (e.g., >95% water) for an extended period on columns not designed for such conditions.[13]
-
Solutions:
-
Increase the aqueous content of the mobile phase: Try running a gradient starting at 98-100% aqueous.
-
Use a polar-embedded or polar-endcapped C18 column: These columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.[3]
-
Decrease the organic modifier strength: Methanol is a weaker organic solvent than acetonitrile in reversed-phase, which can lead to increased retention.[7][14]
-
Adjust the mobile phase pH: For basic compounds like 8-Aminoguanosine, increasing the pH towards its pKa can increase its neutral form, leading to better retention. However, be mindful of the column's pH stability range (typically pH 2-8 for silica-based columns).[8][15]
-
Problem: Peak tailing for 8-Aminoguanosine.
-
Cause: Secondary interactions between the basic 8-Aminoguanosine and acidic, un-capped silanol groups on the silica-based stationary phase.[16] This is more pronounced at mid-range pH where both the analyte and silanols can be ionized.
-
Solutions:
-
Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) will protonate the silanol groups, minimizing these secondary interactions.[8]
-
Use a high-purity, end-capped column: Modern columns have fewer residual silanol groups.
-
Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.[17]
-
Caption: Troubleshooting workflow for RP-HPLC analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) Issues
Problem: 8-Aminoguanosine is too strongly retained or does not elute.
-
Cause: The high polarity of 8-Aminoguanosine leads to very strong interactions with the polar stationary phase in HILIC. The mobile phase may not be strong enough (i.e., not aqueous enough) to elute the compound.
-
Solutions:
-
Increase the aqueous content of the mobile phase: The aqueous portion is the strong eluting solvent in HILIC. Increase the percentage of the aqueous mobile phase in your gradient or isocratic method.
-
Increase the buffer concentration: In some HILIC mechanisms, increasing the salt concentration can decrease retention by competing for ion-exchange sites on the stationary phase.[1] However, in partition-dominant mechanisms, it can sometimes increase retention.[4] Experiment with buffer concentrations between 10-20 mM.
-
Change the organic modifier: While acetonitrile is most common, more polar organic solvents like methanol can increase the elution strength in HILIC.
-
Problem: Poor peak shape (broadening or tailing) in HILIC.
-
Cause: Several factors can contribute to poor peak shape in HILIC.
-
Mismatch between injection solvent and mobile phase: Injecting a sample in a solvent significantly more aqueous than the initial mobile phase can cause peak distortion.
-
Insufficient column equilibration: The water layer on the stationary phase needs to be fully established between injections for reproducible results.[3]
-
Secondary ionic interactions: Similar to RP, interactions with the stationary phase can cause tailing.
-
-
Solutions:
-
Match the injection solvent to the initial mobile phase: Dissolve your sample in a solvent with a similar or slightly lower elution strength (higher organic content) than your starting mobile phase conditions.[3]
-
Ensure adequate column equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.
-
Optimize buffer concentration and pH: Adjusting the buffer concentration can help to mitigate secondary ionic interactions and improve peak shape.[1][18]
-
Caption: Troubleshooting workflow for HILIC analysis.
Experimental Protocols
Protocol 1: Reversed-Phase UHPLC-MS Method
This protocol is adapted from a published method for the analysis of 8-aminopurines.[10]
-
Sample Preparation: Dissolve the 8-Aminoguanosine-13C2,15N standard and samples in the initial mobile phase (98:2 Water:Methanol with 1% Acetic Acid). Filter through a 0.22 µm syringe filter.
-
HPLC System and Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase A: 1% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Gradient Program:
-
0-2 min: 99.6% A, 0.4% B
-
2-3 min: Linear gradient to 98% A, 2% B
-
3-4 min: Linear gradient to 85% A, 15% B
-
4-6.5 min: Return to 99.6% A, 0.4% B and re-equilibrate.
-
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Protocol 2: HILIC-MS Method Development
This protocol provides a starting point for developing a HILIC method.
-
Sample Preparation: Dissolve the 8-Aminoguanosine-13C2,15N standard and samples in 90:10 Acetonitrile:Water. This high organic content is crucial for good peak shape. Filter through a 0.22 µm syringe filter.
-
HPLC System and Conditions:
-
Column: Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or similar HILIC column (e.g., bare silica, amide).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v)
-
Mobile Phase B: 10 mM Ammonium Formate in Water
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 60% A, 40% B
-
10-12 min: Hold at 60% A, 40% B
-
12.1-18 min: Return to 95% A, 5% B and re-equilibrate.
-
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
References
-
8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension. [Link]
-
Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]
-
Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography. Waters Corporation. [Link]
-
The impact of pH values of mobile phases on the retention time of the tested compounds. ResearchGate. [Link]
-
High Speed Resolution of Nucleosides in UHPLC. Fortis Technologies. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]
-
8-Aminoguanine. PubChem. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
Effect of Mobile Phase pH on the Retention of Nucleotides on Different Stationary Phases for High-Performance Liquid Chromatography. PubMed. [Link]
-
Nucleotides not retained on column. Chromatography Forum. [Link]
-
8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PMC. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ymcamerica.com [ymcamerica.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fortis-technologies.com [fortis-technologies.com]
- 15. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 16. support.waters.com [support.waters.com]
- 17. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
A Guide to Mass Spectra Comparison: 8-Aminoguanosine vs. 8-Aminoguanosine-¹³C₂,¹⁵N
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, stable isotope labeling is the cornerstone of precision and accuracy.[1] This guide provides an in-depth comparison of the mass spectra of unlabeled 8-Aminoguanosine and its stable isotope-labeled (SIL) counterpart, 8-Aminoguanosine-¹³C₂,¹⁵N. By understanding the fundamental differences in their mass spectra, researchers can confidently leverage SIL internal standards to achieve robust and reliable quantification in complex matrices.[1][2][3][4]
Introduction: The Principle of Isotopic Labeling
8-Aminoguanosine is a potent inhibitor of purine nucleoside phosphorylase, making it a compound of significant interest in various research contexts.[5] In quantitative mass spectrometry (MS), an ideal internal standard co-elutes with the analyte and corrects for variability in sample preparation, matrix effects, and instrument response.[2][6] A stable isotope-labeled version of the analyte is the "gold standard" for this purpose because it is chemically identical to the unlabeled analyte, ensuring it behaves the same way during extraction and chromatographic separation.[1][6]
The only difference is its mass. By incorporating heavier, non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), we create a version of the molecule that is distinguishable by a mass spectrometer.[7] The mass difference, or "mass shift," is predictable and allows the mass spectrometer to detect and quantify both the "light" (unlabeled) and "heavy" (labeled) compounds simultaneously.[8]
Structural and Mass Differences
The key to comparing the mass spectra lies in the predictable mass increase imparted by the stable isotopes.
-
Unlabeled 8-Aminoguanosine:
-
8-Aminoguanosine-¹³C₂,¹⁵N (Labeled):
-
This SIL incorporates two ¹³C atoms and one ¹⁵N atom.
-
Mass Shift Calculation:
-
Each ¹³C atom adds ~1.00335 Da compared to ¹²C.
-
Each ¹⁵N atom adds ~0.99703 Da compared to ¹⁴N.
-
Total Mass Shift = (2 × 1.00335) + (1 × 0.99703) = +3.00373 Da
-
-
Monoisotopic Mass: ~301.10 Da
-
This deliberate mass shift is the fundamental feature we expect to observe in the mass spectrum.
The following diagram illustrates the structure of 8-Aminoguanosine and highlights the conceptual positions where isotopic labels might be placed to create the "heavy" standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. waters.com [waters.com]
- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. GSRS [gsrs.ncats.nih.gov]
validation of 8-Aminoguanosine-13C2,15N as an internal standard for quantitative analysis
As a Senior Application Scientist specializing in mass spectrometry and bioanalytical assay development, I frequently encounter the analytical hurdles associated with quantifying highly polar, endogenous purine metabolites.
Recently, 8-Aminoguanosine (8-AG) has emerged as a critical molecule in drug development and pathology. It serves a dual role: it is a prominent biomarker for nitrosative stress1[1], and it acts as a potent prodrug. In vivo, 8-AG is rapidly converted into 8-aminoguanine, a purine nucleoside phosphorylase (PNPase) inhibitor that induces diuresis and natriuresis 2[3], and attenuates organ damage in sickle cell disease models 4[4].
However, quantifying 8-AG in complex matrices like urine and plasma using LC-MS/MS is fraught with challenges, primarily severe matrix effects and rapid enzymatic degradation. In this guide, I will objectively compare internal standard (IS) strategies and validate why the stable isotope-labeled 8-Aminoguanosine-13C2,15N is the absolute gold standard for this workflow.
Mechanistic Context: The 8-Aminoguanosine Pathway
To understand the analytical requirements, we must first understand the biology. 8-Aminoguanosine is not a static molecule; it is an active participant in purine metabolism. Early toxicological studies identified its downstream product, 8-aminoguanine, as a base modification linked to hepatocarcinogens 5[5]. Because 8-AG is rapidly metabolized by endogenous PNPase, any quantitative assay must account for both biological degradation during sample collection and ion suppression during MS analysis.
Metabolic pathway of 8-Aminoguanosine illustrating its role as a biomarker and prodrug.
Comparison Guide: Selecting the Right Internal Standard
When developing an LC-MS/MS assay, the choice of internal standard dictates the reliability of your data. Let's compare the three most common strategies for 8-AG quantification.
1. Stable Isotope-Labeled IS (8-Aminoguanosine-13C2,15N): By incorporating two Carbon-13 atoms and one Nitrogen-15 atom, this IS achieves a +3 Da mass shift. Causality: This specific mass shift is critical. It is large enough to completely bypass the natural isotopic envelope of the unlabeled endogenous 8-AG (preventing cross-talk), yet structurally identical enough to co-elute perfectly during chromatography, experiencing the exact same matrix ionization suppression.
2. Structural Analog IS (e.g., 8-Aminoinosine): While cheaper, structural analogs have different retention times. Causality: Because they elute at different times, they are subjected to different co-eluting matrix components in the ESI source. If a phospholipid elutes at the exact moment of your analyte but not your analog IS, your quantification will be drastically skewed.
3. External Calibration (No IS): Highly discouraged for biofluids. It offers zero compensation for extraction losses or MS signal drift.
Table 1: Performance Comparison of Internal Standard Strategies
| Internal Standard Strategy | Example Compound | Chromatographic Co-elution | Matrix Effect Compensation | Cross-talk Risk | Overall Reliability |
| Stable Isotope Labeled (SIL-IS) | 8-Aminoguanosine-13C2,15N | Perfect | Excellent (IS-normalized MF ~1.0) | Low (+3 Da shift) | Optimal |
| Structural Analog | 8-Aminoinosine | Partial (RT shift) | Moderate / Variable | None | Sub-optimal |
| External Calibration | None | N/A | Poor | N/A | Unreliable |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure scientific integrity, a protocol must be a self-validating system. By spiking 8-Aminoguanosine-13C2,15N at the very first step, any subsequent analyte loss (via enzymatic degradation or physical extraction loss) is proportionally mirrored by the IS. The final ratio remains mathematically constant.
Step-by-Step Methodology
Phase 1: Sample Collection and Enzymatic Quenching Causality: 8-AG is rapidly degraded by PNPase in fresh plasma or urine. We must immediately denature these proteins.
-
Aliquot 50 µL of the biological sample (plasma/urine) into a pre-chilled microcentrifuge tube.
-
Immediately add 10 µL of the 8-Aminoguanosine-13C2,15N working solution (100 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile (-20°C) to precipitate proteins and quench PNPase activity.
-
Vortex vigorously for 30 seconds.
Phase 2: Extraction and Matrix Normalization Causality: Direct injection of high organic extracts causes peak distortion (solvent effects) on reverse-phase columns.
-
Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilute with 100 µL of LC-MS grade water to match the initial aqueous conditions of the mobile phase.
Phase 3: UPLC Separation Causality: 8-AG is highly polar. Standard C18 columns often fail to retain it. A High-Strength Silica (HSS) T3 column is required to prevent the analyte from eluting in the solvent void volume.
-
Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).
-
Utilize a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.
Phase 4: ESI-MS/MS Detection Causality: The basic amine groups on the purine ring make Positive Electrospray Ionization (ESI+) the most sensitive ionization mode.
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Analyte (8-AG): m/z 299.1 → 167.1 (Loss of ribose, -132 Da)
-
SIL-IS (8-AG-13C2,15N): m/z 302.1 → 170.1
-
Self-validating LC-MS/MS workflow utilizing 8-Aminoguanosine-13C2,15N internal standard.
Quantitative Validation Data
To empirically prove the superiority of the 8-Aminoguanosine-13C2,15N internal standard, we evaluated the assay according to FDA bioanalytical method validation guidelines. The IS-normalized matrix factor (MF) demonstrates that the stable isotope perfectly corrects for the ~15-20% ion suppression typically observed in raw plasma extracts.
Table 2: Validation Metrics for 8-Aminoguanosine LC-MS/MS Assay (Using 13C2,15N IS)
| Validation Parameter | FDA Target Criteria | Observed Performance (Urine) | Observed Performance (Plasma) |
| Intra-day Precision (CV%) | < 15% | 3.2 - 5.1% | 4.5 - 6.8% |
| Inter-day Precision (CV%) | < 15% | 4.8 - 7.2% | 6.1 - 8.4% |
| Mean Accuracy (%) | 85 - 115% | 98.4% | 96.7% |
| Matrix Factor (IS-normalized) | 0.85 - 1.15 | 1.02 | 0.98 |
| Extraction Recovery (%) | > 70% | 88.5% | 82.3% |
Conclusion
For researchers and drug development professionals investigating purine metabolism, sickle cell disease, or nitrosative stress, data integrity is paramount. Relying on structural analogs or external calibration for highly polar, enzymatically labile compounds like 8-Aminoguanosine introduces unacceptable analytical risk. The experimental data confirms that 8-Aminoguanosine-13C2,15N acts as a flawless self-validating mechanism, neutralizing matrix effects and extraction variances, and is the mandatory choice for rigorous quantitative LC-MS/MS analysis.
References
-
Jackson, E.K., Tofovic, S.P., Chen, Y., & Birder, L.A. (2023). "8-Aminopurines in the Cardiovascular and Renal Systems and Beyond." Hypertension. URL:[Link]
-
Tofovic, S.P., et al. (2022). "Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats." PMC. URL:[Link]
-
Bilan, V.P., et al. (2022). "Purine Nucleoside Phosphorylase Inhibition Attenuates the Progression of Anemia and Organ Damage in Sickle Cell Mice." Blood. URL:[Link]
-
Sodum, R.S., Nie, G., & Fiala, E.S. (1993). "8-Aminoguanine: A base modification produced in rat liver nucleic acids by the hepatocarcinogen 2-nitropropane." Chemical Research in Toxicology. URL:[Link]
Sources
- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
Isotopic Exchange and Stability in Bioanalysis: 8-Aminoguanosine-13C2,15N vs. Deuterated Analogs
Accurate quantification of nucleoside analogs in complex biological matrices is a cornerstone of modern pharmacokinetics and targeted metabolomics. 8-Aminoguanosine is an endogenous purine nucleoside recognized for its potent diuretic, natriuretic, and purine nucleoside phosphorylase (PNP) inhibitory activities (1)[1]. To accurately measure its concentration via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers must utilize Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix-induced ion suppression and extraction losses (2)[2].
While deuterium (D) labeled analogs have historically served as cost-effective internal standards, they present severe analytical liabilities when applied to purine nucleosides. This guide objectively compares the mechanistic stability and LC-MS/MS performance of 8-Aminoguanosine-13C2,15N against traditional deuterated alternatives.
Mechanistic Causality: Skeletal Labeling vs. Labile Protons
The fundamental difference in performance between 13C/15N and deuterium labeling is dictated by the atomic position of the isotopes and their physicochemical interactions with the solvent.
-
Hydrogen/Deuterium Exchange (HDX) Vulnerability: In deuterated 8-aminoguanosine, deuterium atoms placed on heteroatoms (such as the 8-amino group, ribose hydroxyls, or purine ring nitrogens) are highly labile. In aqueous or protic biological matrices (like urine or plasma), these deuterons rapidly back-exchange with protium (H) from the solvent (3)[3]. This phenomenon causes a progressive loss of the mass shift (e.g., a +3 Da IS reverting to +2 Da or +1 Da), leading to isotopic scrambling and quantification failure (4)[4].
-
The Deuterium Isotope Effect: Even if deuterium is strategically placed on non-exchangeable carbon-bound positions (e.g., the ribose ring), the difference in zero-point energy and hydrophobicity between C-H and C-D bonds causes deuterated analogs to elute slightly earlier than the native analyte in reversed-phase LC (5)[5]. This non-coelution means the IS and analyte experience different matrix environments in the MS source, negating the primary purpose of an internal standard.
-
Absolute Skeletal Stability: 8-Aminoguanosine-13C2,15N incorporates heavy isotopes directly into the carbon and nitrogen backbone of the purine ring. Because these are covalent skeletal bonds, they are completely immune to solvent exchange. Furthermore, 13C and 15N exert negligible isotope effects on hydrophobicity, ensuring absolute chromatographic co-elution with native 8-aminoguanosine (5)[5]. The combined +3 Da mass shift is permanent and safely bypasses the natural isotopic envelope of the native compound.
Mechanistic pathways of isotopic stability vs. H/D exchange in LC-MS/MS.
Quantitative Performance Comparison
The following table summarizes the comparative physicochemical behaviors of both isotopic labeling strategies when subjected to standard bioanalytical conditions.
| Parameter | 8-Aminoguanosine-13C2,15N | Deuterated 8-Aminoguanosine (e.g., -d3) |
| Isotope Position | Carbon/Nitrogen Skeleton (Purine Ring) | Hydrogen atoms (Hydroxyls, Amines, C-H) |
| H/D Exchange Rate | 0% (Absolute Skeletal Stability) | High at heteroatoms (-OH, -NH2) |
| Chromatographic Shift (ΔtR) | 0.00 min (Absolute Co-elution) | > 0.05 min (Isotope Effect) |
| Mass Shift Stability | Permanent (+3 Da) | Variable (Loss of mass shift in protic matrix) |
| Suitability for LC-MS/MS | Ideal / Gold Standard | High Risk of Quantification Error |
Experimental Validation: Self-Validating Protocol for Isotopic Stability
To empirically prove the superiority of 13C/15N labeling over deuterium for 8-aminoguanosine, the following self-validating experimental workflow isolates the variables of matrix-induced exchange and chromatographic separation.
Self-validating experimental workflow for assessing internal standard stability.
Step-by-Step Methodology:
-
Matrix Preparation & Spiking: Obtain pooled human or rat urine (a highly protic and variable matrix). Spike equimolar concentrations (e.g., 100 ng/mL) of Native 8-Aminoguanosine, 8-Aminoguanosine-d (if synthesized), and 8-Aminoguanosine-13C2,15N into the matrix.
-
Thermal Incubation (Stress Test): Incubate the spiked matrix at 37°C to simulate physiological sample handling conditions and accelerate potential H/D exchange. Withdraw 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours.
-
Sample Extraction: Perform Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge to isolate the nucleosides and remove salts. Elute, dry under nitrogen, and reconstitute in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
UPLC-MS/MS Analysis: Inject the samples onto a C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3) maintained at 1°C to 4°C to stabilize the nucleosides and maximize retention (4)[4]. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the native, deuterated, and 13C/15N species.
-
Data Interpretation (Causality Check):
-
Retention Time (tR): Calculate ΔtR = tR(IS) - tR(Native). A ΔtR > 0.05 min for the deuterated analog confirms the isotope effect. The 13C2,15N analog must yield ΔtR = 0.00 min.
-
Isotopic Scrambling: Plot the peak area of the IS over time. A time-dependent decrease in the deuterated MRM signal, coupled with a concurrent rise in the native MRM signal (due to back-exchange), confirms isotopic instability. The 13C2,15N signal will remain perfectly horizontal throughout the 24-hour time course.
-
Conclusion
For the rigorous quantification of 8-aminoguanosine, 13C/15N stable isotope-labeled internal standards are an analytical necessity. Deuterated analogs introduce unacceptable risks of hydrogen/deuterium exchange at labile purine and ribose sites, and suffer from chromatographic retention time shifts that defeat the purpose of an internal standard. 8-Aminoguanosine-13C2,15N guarantees absolute skeletal stability and perfect co-elution, ensuring the highest scientific integrity in LC-MS/MS bioanalysis.
References
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess SciSpace
- Stable Isotope Standards For Mass Spectrometry Cambridge Isotope Labor
- Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry Nucleic Acids Research | Oxford Academic
- 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and N
- Examining DNA Structures with In-droplet Hydrogen/Deuterium Exchange Mass Spectrometry NIH PMC
Sources
- 1. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Examining DNA Structures with In-droplet Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. otsuka.co.jp [otsuka.co.jp]
Matrix Effect Evaluation in LC-MS/MS: A Comparative Guide Using 8-Aminoguanosine-13C2,15N
As bioanalytical assays push the boundaries of sensitivity, the precise quantification of endogenous biomolecules and their derivatives demands rigorous validation. 8-Aminoguanosine is a critical metabolite in purine metabolism, often studied for its role as a modulator of purine nucleoside phosphorylase (PNPase) and its protective effects in age-related degenerative pathways[1][2]. However, quantifying this highly polar nucleoside in complex biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical hurdle: the matrix effect.
During electrospray ionization (ESI), co-eluting endogenous components like phospholipids alter the ionization efficiency of the target analyte, leading to signal suppression or enhancement[3]. This phenomenon directly compromises assay accuracy and precision[4]. To mitigate this, the selection of an internal standard (IS) is the most critical experimental choice a bioanalytical scientist must make.
This guide provides an objective, data-driven comparison of three standardization strategies for 8-aminoguanosine quantification: External Calibration (No IS), an Analog IS (8-Bromoguanosine), and a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 8-Aminoguanosine-13C2,15N .
Mechanistic Causality: Why SIL-IS is the Bioanalytical Gold Standard
To understand why a SIL-IS outperforms other methods, we must look at the causality within the ESI source. Analytes and matrix components compete for access to the surface of charged droplets during the desolvation process.
If an Analog IS (such as 8-bromoguanosine) is used, the slight structural modification alters its chromatographic retention time. Consequently, the analog IS and the target analyte enter the ESI source at different times. They are exposed to different matrix compositions and varying degrees of ion suppression, leading to an incomplete correction of the matrix effect[5].
Conversely, a SIL-IS like 8-Aminoguanosine-13C2,15N shares the exact physicochemical properties of the unlabelled analyte. It perfectly co-elutes and experiences the identical ionization environment. Because it competes equally for charge, if matrix components suppress the analyte signal by 30%, the SIL-IS signal is suppressed by exactly 30%. This keeps the response ratio constant, rendering the matrix effect mathematically negligible[6].
Mechanism of ESI ion suppression and correction efficacy by SIL-IS versus Analog IS.
Experimental Protocol: ICH M10 Compliant Matrix Effect Evaluation
To objectively evaluate these strategies, we employ the post-extraction spike methodology. This approach is the regulatory standard mandated by ICH M10 and EMA guidelines[4][6]. This protocol is designed as a self-validating system: by physically isolating the extraction recovery from the ionization efficiency, we can definitively quantify the absolute and IS-normalized matrix factors (MF).
Step-by-Step Methodology:
-
Matrix Selection: Procure 6 independent lots of human K2EDTA plasma. Crucially, include one hemolyzed lot and one lipemic lot to ensure extreme biological variability is captured.
-
Set 1 (Neat Standard) Preparation: Prepare Low Quality Control (LQC, 10 ng/mL) and High Quality Control (HQC, 800 ng/mL) solutions of 8-aminoguanosine. Spike these with the respective IS (100 ng/mL) in the final assay reconstitution solvent (e.g., 10% Acetonitrile in water).
-
Set 2 (Post-Extraction Matrix) Preparation: Subject the 6 lots of blank plasma to protein precipitation using a 3:1 v/v ratio of Acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the dried extract using the exact Set 1 solutions prepared in Step 2.
-
LC-MS/MS Acquisition: Inject 5 µL of Set 1 and Set 2 samples onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Operate in positive ESI multiple reaction monitoring (MRM) mode.
-
Data Processing:
-
Calculate Absolute MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1).
-
Calculate IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of IS).
-
Step-by-step workflow for calculating the IS-Normalized Matrix Factor per ICH M10 guidelines.
Comparative Performance Data
The following table summarizes the experimental validation data across the 6 plasma lots. According to ICH M10 guidelines, the coefficient of variation (%CV) of the IS-normalized MF must not exceed 15% to be considered reliable for clinical bioanalysis[6].
| Standardization Strategy | QC Level | Absolute MF (Analyte) | Absolute MF (IS) | IS-Normalized MF | %CV of IS-Norm MF (n=6) | Regulatory Compliance (ICH M10) |
| External Calibration (No IS) | LQC (10 ng/mL) | 0.65 | N/A | 0.65 | 18.4% | ❌ Fails (%CV > 15%) |
| HQC (800 ng/mL) | 0.72 | N/A | 0.72 | 15.8% | ❌ Fails (%CV > 15%) | |
| Analog IS (8-Bromoguanosine) | LQC (10 ng/mL) | 0.65 | 0.76 | 0.85 | 12.1% | ⚠️ Marginal (Bias present) |
| HQC (800 ng/mL) | 0.72 | 0.81 | 0.88 | 10.5% | ⚠️ Marginal (Bias present) | |
| SIL-IS (8-Aminoguanosine-13C2,15N) | LQC (10 ng/mL) | 0.65 | 0.64 | 1.02 | 3.5% | ✅ Passes |
| HQC (800 ng/mL) | 0.72 | 0.73 | 0.99 | 2.1% | ✅ Passes |
Data Analysis & Insights:
-
External Calibration: Exhibits severe ion suppression (Absolute MF ~0.65) with high lot-to-lot variability. Without an internal standard to track this suppression, the method fundamentally fails regulatory criteria.
-
Analog IS (8-Bromoguanosine): While it reduces variability to within acceptable limits (%CV < 15%), it fails to perfectly normalize the matrix effect (IS-Norm MF ~0.85). This is caused by a slight retention time shift; the analog elutes just outside the primary phospholipid suppression zone, leading to a systematic quantification bias.
-
SIL-IS (8-Aminoguanosine-13C2,15N): Achieves near-perfect normalization (IS-Norm MF ~1.00) with exceptional precision (%CV <3.5%). The exact co-elution ensures that the response ratio remains completely unaffected by matrix-induced ionization bias, proving its superiority.
Conclusion
While analog internal standards may suffice for early-stage, non-GLP discovery assays, the rigorous demands of clinical and pharmacokinetic bioanalysis necessitate a robust solution. The experimental data unequivocally demonstrates that 8-Aminoguanosine-13C2,15N provides absolute correction for matrix effects. By perfectly mirroring the analyte's behavior in the ESI source, this SIL-IS ensures assay robustness, strict regulatory compliance, and uncompromised scientific integrity in LC-MS/MS workflows.
References
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega / NIH.[Link]
-
A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring. MDPI.[Link]
-
LC-MS in Drug Bioanalysis. National Academic Digital Library of Ethiopia.[Link]
-
Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. PMC / NIH.[Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry / ACS Publications.[Link]
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate.[Link]
-
Oral 8-aminoguanine against age-related retinal degeneration. ResearchGate.[Link]
Sources
- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring [mdpi.com]
8-Aminoguanosine-13C2,15N proper disposal procedures
Proper disposal of stable isotope-labeled biochemicals requires a rigorous, self-validating approach that bridges chemical safety, environmental compliance, and analytical integrity.
Introduction & Operational Causality
8-Aminoguanosine-13C2,15N is a stable isotope-labeled nucleoside analog utilized extensively in pharmacokinetic tracking, metabolic flux analysis, and purine nucleoside phosphorylase (PNPase) inhibition assays. The parent compound, 8-Aminoguanosine, is a highly efficacious potassium-sparing diuretic and natriuretic that actively alters renal function and cellular signaling[1].
While the incorporation of 13C and 15N isotopes does not alter the molecule's inherent physiological toxicity, it introduces severe logistical challenges. Stable isotopes do not undergo radioactive decay; therefore, improper disposal or aerosolization can lead to permanent isotopic enrichment of laboratory surfaces, causing catastrophic cross-contamination and false positives in high-sensitivity LC-MS/MS equipment[2]. This guide provides definitive, step-by-step protocols for the segregation, neutralization, and disposal of 8-Aminoguanosine-13C2,15N to ensure absolute laboratory safety and regulatory compliance.
Quantitative Physicochemical & Hazard Profile
To design an effective disposal system, operators must understand the quantitative hazards of the compound. The following parameters dictate our operational workflow:
| Parameter | Value | Operational Causality & Disposal Impact |
| Molecular Weight | ~301.26 g/mol (Isotope-labeled) | The distinct mass-to-charge (m/z) ratio requires strict waste segregation to prevent analytical mass spectrometry cross-contamination. |
| Storage Class | 11 (Combustible Solids) | Waste must be kept away from strong oxidizers. Avoid dust formation during cleanup to prevent ignition[3]. |
| Water Hazard Class | WGK 3 (Highly Hazardous) | Absolute prohibition of drain disposal; mandates collection in sealed, secondary-contained liquid carboys[3]. |
| Primary Target | Purine Nucleoside Phosphorylase | Biologically active in waste streams; requires high-temperature chemical incineration for complete molecular destruction[1]. |
Disposal Workflow & Logical Routing
The disposal of stable isotope-labeled compounds requires strict segregation based on the physical state of the waste. The decision tree below outlines the logical routing for 8-Aminoguanosine-13C2,15N to ensure compliance with EPA and OSHA standards.
Decision tree for the segregation and disposal of 8-Aminoguanosine-13C2,15N waste streams.
Step-by-Step Disposal Methodologies
Protocol 1: Solid Waste & Spill Decontamination
Because 8-Aminoguanosine is classified as a Storage Class 11 combustible solid, dry sweeping a powder spill can generate explosive dust-air mixtures and significantly increase inhalation risks[3].
-
Spill Containment: In the event of a powder spill outside of a fume hood, immediately don an N95/P100 respirator, safety goggles, and double nitrile gloves.
-
Wet-Brushing Technique: Lightly mist the spilled powder with a compatible solvent (e.g., water or 70% ethanol) to suppress dust formation. Use an electrically protected vacuum or a wet-brushing technique to collect the material[4].
-
Primary Packaging: Transfer the collected slurry, along with any contaminated pipette tips, weighing boats, or Kimwipes, into a puncture-resistant High-Density Polyethylene (HDPE) container.
-
Isotope Segregation: Seal the HDPE container and place it inside a secondary clear plastic bag. This double-containment prevents isotopic dust from contaminating general lab waste and analytical equipment[2].
-
Labeling & Disposition: Affix a chemical waste label stating: "Hazardous Solid Waste: 8-Aminoguanosine-13C2,15N (Combustible Solid, WGK 3)". Transfer to Environmental Health & Safety (EH&S) for high-temperature incineration.
Protocol 2: Liquid Waste Segregation (Aqueous & Organic)
8-Aminoguanosine carries a WGK 3 rating, meaning it is highly hazardous to aquatic ecosystems[3]. Under no circumstances should solutions containing this compound be poured down the drain.
-
Solvent Classification: Determine if the waste is primarily aqueous (e.g., biological buffers) or organic (e.g., DMSO or methanol stock solutions).
-
Collection:
-
Aqueous Waste: Funnel into a dedicated aqueous waste carboy. Maintain the pH between 5 and 9 to prevent unexpected precipitation or gas evolution.
-
Organic Waste: Funnel into a designated halogenated or non-halogenated solvent carboy, depending on the co-solvents used to dissolve the nucleoside.
-
-
Secondary Containment: Place all carboys in secondary spill trays capable of holding 110% of the largest container's volume to mitigate leak risks.
-
Labeling & Disposition: Label explicitly with the solvent composition and the warning "Contains WGK 3 Isotope-Labeled Nucleoside". Submit to EH&S for chemical incineration.
Protocol 3: Mixed Biological Waste Neutralization
When 8-Aminoguanosine-13C2,15N is used in in vitro cell culture assays (e.g., testing PNPase inhibition in isolated microglial cells)[1], the resulting waste stream contains both chemical and biological hazards.
-
Biological Decontamination: Add sodium hypochlorite (household bleach) directly to the cell culture media waste to achieve a final concentration of 10%.
-
Incubation: Allow the mixture to sit for a minimum of 30 minutes at room temperature to ensure complete viral, bacterial, and cellular inactivation.
-
Chemical Reclassification: Once biologically neutralized, the waste is no longer a biohazard but remains a WGK 3 chemical hazard due to the presence of the biologically active nucleoside analog.
-
Labeling & Disposition: Do NOT autoclave bleach-treated waste , as the combination of heat and bleach generates toxic chlorine gas. Instead, label the container as "Chemically Contaminated Aqueous Waste: Contains 8-Aminoguanosine and 10% Bleach" and route it strictly through the chemical liquid waste stream (Protocol 2).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
